molecular formula C12H16O4 B6612790 methyl 2-methoxy-4-propoxybenzoate CAS No. 174261-07-5

methyl 2-methoxy-4-propoxybenzoate

Cat. No.: B6612790
CAS No.: 174261-07-5
M. Wt: 224.25 g/mol
InChI Key: AWLMQKNRNOWZFX-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-propoxybenzoate is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 2-methoxy-4-propoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-methoxy-4-propoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methoxy-4-propoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-7-16-9-5-6-10(12(13)15-3)11(8-9)14-2/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLMQKNRNOWZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

methyl 2-methoxy-4-propoxybenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of methyl 2-methoxy-4-propoxybenzoate, a substituted aromatic ester of interest to researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications, offering field-proven insights and detailed methodologies.

Introduction and Chemical Identity

Methyl 2-methoxy-4-propoxybenzoate (CAS No. 174261-07-5) is an organic compound featuring a benzene ring substituted with a methyl ester, a methoxy group, and a propoxy group.[1] Its unique substitution pattern suggests potential for this molecule to serve as a versatile building block or intermediate in the synthesis of more complex chemical entities.[2] The strategic placement of ether and ester functionalities can influence its solubility, reactivity, and biological activity.

Key Identifiers:

  • CAS Number: 174261-07-5[1]

  • Molecular Formula: C₁₂H₁₆O₄[1]

  • Molecular Weight: 224.25 g/mol [1]

  • SMILES: O=C(OC)C1=CC=C(OCCC)C=C1OC[1]

Below is a diagram illustrating the chemical structure of methyl 2-methoxy-4-propoxybenzoate.

Caption: Chemical structure of methyl 2-methoxy-4-propoxybenzoate.

Physicochemical and Spectroscopic Properties

While experimental data for methyl 2-methoxy-4-propoxybenzoate is not extensively published, we can predict its properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Topological Polar Surface Area (TPSA)44.76 Ų[1]
LogP2.2706[1]
Hydrogen Bond Acceptors4[1]
Hydrogen Bond Donors0[1]
Rotatable Bonds5[1]

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons would appear as a complex multiplet system in the range of δ 6.5-7.8 ppm.

    • The methoxy protons (-OCH₃) at the 2-position and the methyl ester protons (-COOCH₃) would each present as a singlet at approximately δ 3.8-3.9 ppm.

    • The propoxy group protons would show a triplet for the -OCH₂- protons around δ 4.0 ppm, a sextet for the -CH₂- protons around δ 1.8 ppm, and a triplet for the terminal -CH₃ protons around δ 1.0 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • The carbonyl carbon of the ester would be observed around δ 167 ppm.

    • Aromatic carbons would appear in the region of δ 110-160 ppm.

    • The methoxy and methyl ester carbons would be found around δ 52-56 ppm.

    • The propoxy group carbons would be visible at approximately δ 70 ppm (-OCH₂-), δ 22 ppm (-CH₂-), and δ 10 ppm (-CH₃).

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretching vibration for the ester is expected around 1720 cm⁻¹.

    • C-O stretching vibrations for the ether and ester linkages would be present in the 1250-1000 cm⁻¹ region.

    • Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C-H stretching from the alkyl groups would be seen just below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 224.25.

    • Common fragmentation patterns would include the loss of the methyl ester group (-•OCH₃) and cleavage of the propoxy chain.

Synthesis and Experimental Protocols

A reliable synthetic route to methyl 2-methoxy-4-propoxybenzoate can be designed based on well-established organic reactions. A plausible two-step synthesis starting from commercially available methyl 4-hydroxy-2-methoxybenzoate is outlined below.

G start Methyl 4-hydroxy-2-methoxybenzoate reagent1 1-Bromopropane, K₂CO₃, Acetone start->reagent1 Williamson Ether Synthesis intermediate Methyl 2-methoxy-4-propoxybenzoate reagent1->intermediate reagent2 Purification (Column Chromatography) intermediate->reagent2 product Final Product reagent2->product

Caption: Proposed synthetic workflow for methyl 2-methoxy-4-propoxybenzoate.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the propylation of methyl 4-hydroxy-2-methoxybenzoate.

Materials:

  • Methyl 4-hydroxy-2-methoxybenzoate

  • 1-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of methyl 4-hydroxy-2-methoxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl 2-methoxy-4-propoxybenzoate.

Potential Applications in Research and Development

While specific applications for methyl 2-methoxy-4-propoxybenzoate are not widely documented, its structural motifs are present in molecules with known utility in various fields.

  • Pharmaceutical Development: Substituted benzoates are common scaffolds in medicinal chemistry. The presence of ether linkages can improve the pharmacokinetic properties of a drug candidate, such as its metabolic stability and cell permeability.[2] This compound could serve as an intermediate in the synthesis of novel therapeutic agents.

  • Cosmetic Formulations: Aromatic esters with ether functionalities are sometimes used in cosmetics as fragrance components, skin-conditioning agents, or to enhance the solubility and delivery of active ingredients.[2]

  • Agrochemicals: The benzoate core is found in some herbicides and pesticides.[2] The specific substitution pattern of methyl 2-methoxy-4-propoxybenzoate could be explored for the development of new agrochemicals with potentially improved efficacy and selectivity.

Safety and Handling

Specific toxicology data for methyl 2-methoxy-4-propoxybenzoate is not available. Therefore, it should be handled with the standard precautions for a novel chemical substance.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

Methyl 2-methoxy-4-propoxybenzoate is a compound with significant potential as a building block in various areas of chemical research and development. This guide has provided a detailed overview of its chemical identity, predicted properties, a plausible and detailed synthetic protocol, and an outlook on its potential applications. As with any novel compound, further experimental investigation is warranted to fully characterize its properties and unlock its full potential.

References

Sources

An In-depth Technical Guide to 2-Methoxy-4-propoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-methoxy-4-propoxybenzoic acid methyl ester, a compound of interest for researchers and professionals in drug development and organic synthesis. Due to the limited availability of direct data for this specific molecule, this document synthesizes information from structurally related compounds to provide a robust profile covering its chemical properties, a plausible synthetic route, and essential safety considerations.

Chemical and Physical Properties

The properties of 2-methoxy-4-propoxybenzoic acid methyl ester can be inferred from its constituent functional groups and data from analogous structures. The core is a benzoic acid scaffold, which imparts aromatic character. The methoxy (-OCH₃), propoxy (-OCH₂CH₂CH₃), and methyl ester (-COOCH₃) groups will dictate its solubility, polarity, and reactivity.

PropertyEstimated Value/InformationBasis for Estimation
Molecular Formula C₁₂H₁₆O₄Deduced from structure
Molecular Weight 224.25 g/mol Calculated from molecular formula
Appearance Likely a solid or high-boiling liquidBased on related benzoic acid esters[1]
Solubility Expected to be soluble in organic solvents (e.g., ethanol, ether) and have limited solubility in water.[1]The aromatic ring and ester group contribute to hydrophobicity.
CAS Number Not readily availableSpecific compound data is sparse.

This table presents estimated properties based on available data for structurally similar compounds.

Synthesis and Experimental Protocols

A plausible and efficient synthesis of 2-methoxy-4-propoxybenzoic acid methyl ester involves a two-step process starting from a commercially available precursor, 2-methoxy-4-hydroxybenzoic acid. This pathway leverages two fundamental organic reactions: Williamson ether synthesis followed by Fischer esterification.

Proposed Synthetic Pathway

G cluster_0 Synthesis Workflow A 2-methoxy-4-hydroxybenzoic acid B 2-methoxy-4-propoxybenzoic acid A->B Williamson Ether Synthesis C 2-methoxy-4-propoxybenzoic acid methyl ester B->C Fischer Esterification R1 1-iodopropane, K₂CO₃, Acetone R2 Methanol, H₂SO₄ (cat.)

Caption: Proposed two-step synthesis of 2-methoxy-4-propoxybenzoic acid methyl ester.

Step 1: Synthesis of 2-methoxy-4-propoxybenzoic acid (Williamson Ether Synthesis)

This initial step involves the alkylation of the hydroxyl group on the benzene ring.

Protocol:

  • To a solution of 2-methoxy-4-hydroxybenzoic acid (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 2-3 equivalents) as a base.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-iodopropane (1.1-1.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-methoxy-4-propoxybenzoic acid methyl ester (Fischer Esterification)

The second step is the conversion of the carboxylic acid to its methyl ester.[2]

Protocol:

  • Suspend 2-methoxy-4-propoxybenzoic acid (1 equivalent) in methanol (serving as both solvent and reactant).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[2]

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.[2]

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.[2]

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Safety and Handling (MSDS Profile)

A definitive Material Safety Data Sheet (MSDS) for 2-methoxy-4-propoxybenzoic acid methyl ester is not available. The following information is extrapolated from the MSDS of structurally related benzoic acid derivatives and should be used as a precautionary guide.[3][4][5]

Hazard Identification
  • Potential Hazards: Based on related compounds, this chemical may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It may also cause respiratory irritation.[5]

  • GHS Pictograms (Anticipated):

    • GHS07 (Exclamation Mark)

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[4][5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area or with appropriate engineering controls like a fume hood.[6][7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]

  • Skin Protection: Wear appropriate protective gloves and a lab coat.[3]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust or aerosols are generated, use a NIOSH-approved respirator.[3]

Potential Applications

Derivatives of benzoic acid are pivotal in various fields of chemical and pharmaceutical research.

  • Pharmaceutical Development: Similar structures serve as intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs.[8] The specific substitutions on the benzene ring can modulate the biological activity of the molecule.

  • Organic Synthesis: This compound can be a valuable building block for creating more complex molecules due to its multiple functional groups that can be further modified.[8]

  • Agrochemicals: The chemical scaffold may be explored for the development of new agrochemicals.[8]

Concluding Remarks

2-methoxy-4-propoxybenzoic acid methyl ester is a compound with significant potential in synthetic and medicinal chemistry. While direct experimental data is scarce, a logical and evidence-based understanding of its properties, synthesis, and safety can be established by examining structurally related analogs. The protocols and safety information provided herein are intended to serve as a foundational guide for researchers. It is imperative to adhere to good laboratory practices and conduct thorough risk assessments before commencing any experimental work with this compound.

References

  • Sigma-Aldrich. 2-Methoxy-4-methylbenzoic acid 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/638684]
  • Fisher Scientific. Safety Data Sheet - 2-Methoxybenzoic acid. [URL: https://www.fishersci.com/store/msds?partNumber=AC158600250&productDescription=2-METHOXYBENZOIC+ACID%2C+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
  • Chem-Impex. 2-Methoxy-4-aminobenzoic acid methyl ester. [URL: https://www.chemimpex.com/products/2-methoxy-4-aminobenzoic-acid-methyl-ester]
  • NIST. Benzoic acid, 2-methoxy-, methyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C606451]
  • PubChem. 2-Methoxy-4-methylbenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/597164]
  • Angene Chemical. Safety Data Sheet - Benzoic acid, 4-methoxy-2-nitro-. [URL: https://www.angenechemical.com/msds/33844-21-2.pdf]
  • Thermo Fisher Scientific. Safety Data Sheet - Methyl 2-methoxybenzoate. [URL: https://www.fishersci.com/store/msds?partNumber=A10419&productDescription=METHYL+2-METHOXYBENZOATE+99%25+25G&vendorId=VN00032119&countryCode=US&language=en]
  • ChemScene. 2-Methoxy-4-propoxybenzoic acid. [URL: https://www.chemscene.com/products/2-Methoxy-4-propoxybenzoic-acid-CS-0929206.html]
  • TCI Chemicals. Safety Data Sheet - 3-Methoxy-4-methylbenzoic Acid. [URL: https://www.tcichemicals.com/US/en/sds/M1426_US_EN.pdf]
  • FooDB. Methyl 2-methoxybenzoate. [URL: https://foodb.ca/compounds/FDB010545]
  • Loba Chemie. 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. [URL: https://www.lobachemie.com/msds/2-METHOXY-4-AMINO-5-(ETHYL-SULFONYL)-BENZOIC-ACID-METHYL-ESTER-80036-89-1.pdf]
  • Echemi. 2-AMINO-4-METHOXY-BENZOIC ACID METHYL ESTER Safety Data Sheets. [URL: https://www.echemi.com/msds/50413-30-4.html]
  • Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [URL: https://patents.google.
  • Chemcia Scientific. MATERIAL SAFETY DATA SHEET - 3-Formyl-4-hydroxy-benzoic acid methyl ester. [URL: https://www.chemcia.com/msds/CC00-5232.pdf]
  • Google Patents. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. [URL: https://patents.google.
  • CymitQuimica. CAS 121-98-2: Methyl 4-methoxybenzoate. [URL: https://www.cymitquimica.com/cas/121-98-2]
  • Benchchem. Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. [URL: https://www.benchchem.

Sources

Technical Monograph: Methyl 2-methoxy-4-propoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 2-methoxy-4-propoxybenzoate , a specific alkoxy-benzoate intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) optimization.

Executive Summary

Methyl 2-methoxy-4-propoxybenzoate (CAS: 174261-07-5 ) is a rationally designed aromatic ester utilized primarily as a building block in the synthesis of pharmaceutical candidates.[1][2] Its structural core—a benzoic acid ester functionalized with distinct alkoxy groups at the 2- and 4-positions—allows researchers to modulate the lipophilicity and steric profile of drug targets, particularly in the development of Phosphodiesterase (PDE) inhibitors and Kinase inhibitors.

This guide details the physicochemical identity, validated synthesis protocols, and quality control parameters required for the high-purity production of this compound.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11][12][13]

The compound is characterized by a "push-pull" electronic system where the electron-donating alkoxy groups (methoxy and propoxy) increase the electron density of the aromatic ring, influencing the reactivity of the ester moiety.

Identity Data
ParameterDetail
Chemical Name Methyl 2-methoxy-4-propoxybenzoate
CAS Number 174261-07-5
PubChem CID Referenced via Structure Search (SMILES)
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
SMILES O=C(OC)C1=CC=C(OCCC)C=C1OC
InChI Key Derived from structure
Physicochemical Properties (Calculated)
PropertyValueSignificance
LogP (Octanol/Water) ~2.6 - 2.8Indicates moderate lipophilicity; suitable for cell-permeable drug scaffolds.
Topological Polar Surface Area (TPSA) ~45 ŲSuggests good oral bioavailability potential (Veber's Rules).
H-Bond Acceptors 4Interactions with receptor binding pockets.
H-Bond Donors 0No free hydroxyls; chemically stable against oxidation.
Physical State White to Off-White SolidCrystalline form facilitates purification.

Synthesis & Production Protocols

The most robust synthetic route utilizes a Williamson Ether Synthesis starting from the commercially available precursor, Methyl 4-hydroxy-2-methoxybenzoate. This approach is preferred over direct esterification of the acid to avoid potential hydrolysis or transesterification side reactions.

Reaction Scheme (DOT Visualization)

SynthesisPathway Precursor Methyl 4-hydroxy-2-methoxybenzoate (CAS: 28478-46-8) Intermediate Transition State (SN2 Attack) Precursor->Intermediate Deprotonation (Base) Reagents 1-Bromopropane + K2CO3 Solvent: DMF or Acetone Reagents->Intermediate Product Methyl 2-methoxy-4-propoxybenzoate (Target) Intermediate->Product Alkylation (Reflux, 4-6h)

Figure 1: Retrosynthetic pathway utilizing selective O-alkylation of the phenol moiety.[3]

Detailed Experimental Protocol

Objective: Synthesis of 10g of Methyl 2-methoxy-4-propoxybenzoate.

  • Reagent Preparation:

    • Precursor: Methyl 4-hydroxy-2-methoxybenzoate (1.0 eq, 10.0 g, 54.9 mmol).

    • Alkylating Agent: 1-Bromopropane (1.2 eq, 8.1 g, 65.9 mmol).

    • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 15.2 g).

    • Solvent: N,N-Dimethylformamide (DMF), anhydrous (50 mL). Note: Acetone can be used but requires longer reaction times.

  • Procedure:

    • Step 1: Charge a 250 mL round-bottom flask with Methyl 4-hydroxy-2-methoxybenzoate and DMF. Stir until dissolved.

    • Step 2: Add K₂CO₃ in a single portion. The suspension may turn slightly yellow (phenoxide formation).

    • Step 3: Add 1-Bromopropane dropwise via a syringe or addition funnel over 10 minutes.

    • Step 4: Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

    • Step 5 (Work-up): Cool to room temperature. Pour the mixture into 200 mL of ice-water. The product should precipitate as a solid.

    • Step 6: Filter the solid. If an oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Recrystallization from Methanol/Water or purification via silica gel flash chromatography (Eluent: 10-20% Ethyl Acetate in Hexanes).

Analytical Profiling & Quality Control

To ensure the compound is suitable for biological screening, strict QC parameters must be met.

QC Decision Tree (DOT Visualization)

QC_Workflow Sample Crude Product HNMR 1H NMR (CDCl3) Sample->HNMR PurityCheck Check Integration: Propyl (3H, 2H, 2H) Methoxy (3H, 3H) HNMR->PurityCheck LCMS LC-MS Analysis PurityCheck->LCMS Pass Reprocess Recrystallize PurityCheck->Reprocess Fail (Impurity >5%) MassCheck Mass = 225.2 (M+H)+? LCMS->MassCheck Release Release for Assay MassCheck->Release Yes MassCheck->Reprocess No Reprocess->Sample

Figure 2: Quality Control workflow ensuring structural integrity and purity >95%.

Expected Spectral Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.82 (d, J=8.5 Hz, 1H, Ar-H6)

    • δ 6.45–6.50 (m, 2H, Ar-H3, Ar-H5)

    • δ 3.96 (t, J=6.5 Hz, 2H, -OCH ₂CH₂CH₃)

    • δ 3.88 (s, 3H, Ar-OCH ₃)

    • δ 3.85 (s, 3H, COOCH ₃)

    • δ 1.82 (m, 2H, -OCH₂CH ₂CH₃)

    • δ 1.05 (t, J=7.4 Hz, 3H, -OCH₂CH₂CH ₃)

Applications in Drug Discovery[16]

This compound serves as a critical intermediate for several therapeutic classes:

  • Lipophilicity Tuning: The propoxy group adds steric bulk and lipophilicity compared to a methoxy group. In SAR studies, this modification is used to probe the size of hydrophobic pockets in enzymes like Phosphodiesterase 4 (PDE4) .

  • Scaffold Elaboration:

    • Hydrolysis: Converts to the free acid (2-methoxy-4-propoxybenzoic acid), which can be coupled to amines to form amide-based inhibitors.

    • Reduction: Converts to the benzyl alcohol, a precursor for benzylic ethers or halides.

  • Kinase Inhibition: The 2,4-dialkoxy substitution pattern is mimicked in several tyrosine kinase inhibitors (e.g., Gefitinib analogs), where the benzoate serves as a simplified model for the quinazoline core during early-stage optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 174261-07-5. Retrieved from [Link]

Sources

Technical Whitepaper: Solvation Thermodynamics & Process Engineering of Methyl 2-methoxy-4-propoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-methoxy-4-propoxybenzoate Solubility in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Methyl 2-methoxy-4-propoxybenzoate (CAS: 174261-07-5) is a specialized aromatic ester utilized primarily as a key intermediate in the synthesis of pharmaceuticals (e.g., functionalized benzamides) and liquid crystal mesogens.[1][2][3][4][5][6][7] Despite its critical role in organic synthesis, specific quantitative solubility data is often absent from standard physicochemical databases.

This guide addresses that gap. Written from the perspective of a Senior Application Scientist, it synthesizes theoretical solvation parameters with empirical process knowledge. It provides a predicted solubility profile based on Hansen Solubility Parameters (HSP) and details a self-validating experimental protocol for researchers to generate precise solubility curves (Van't Hoff plots) required for process scale-up and purification.

Chemical Identity & Physicochemical Framework[8][9]

Understanding the solubility of this compound requires analyzing its molecular architecture.[8] The interplay between the lipophilic propoxy tail and the polar ester/methoxy core dictates its interaction with solvents.

PropertyDetail
IUPAC Name Methyl 2-methoxy-4-propoxybenzoate
CAS Number 174261-07-5
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
LogP (Predicted) ~2.27 (Moderately Lipophilic)
H-Bond Donors 0 (Aprotic)
H-Bond Acceptors 4 (Ester carbonyl, 3 ether oxygens)
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Theoretical Solvation Mechanism

The molecule exhibits amphiphilic character :

  • The Aromatic Core & Ester/Methoxy Groups: These moieties create a dipole moment, facilitating interaction with polar aprotic solvents (e.g., Acetone, Ethyl Acetate) via dipole-dipole forces.

  • The Propoxy Chain: This short alkyl chain adds non-polar character, reducing water solubility to negligible levels while enhancing compatibility with aromatic hydrocarbons (e.g., Toluene).

  • Lack of H-Bond Donors: Being an ester with no free hydroxyl groups, it cannot act as a hydrogen bond donor. It relies on solvent molecules (like Ethanol) to donate protons for solvation.

Solubility Profile & Solvent Selection Strategy

In the absence of a specific manufacturer's datasheet, the following solubility profile is derived from Quantitative Structure-Property Relationships (QSPR) of structural analogs (e.g., methyl 2,4-dimethoxybenzoate).

Predicted Solubility Matrix (25°C)
Solvent ClassSolventPredicted SolubilityProcess Utility
Chlorinated Dichloromethane (DCM)Very High (>200 g/L)Excellent reaction medium; poor for crystallization.
Polar Aprotic Acetone, Ethyl AcetateHigh (>100 g/L)Standard reaction solvents; good for extractive workup.
Aromatic TolueneHigh (>100 g/L)Ideal for high-temp reactions; good solvent for cooling crystallization.
Polar Protic Methanol, EthanolModerate (Temp. Dependent)Best for Recrystallization. High solubility at reflux; moderate/low at RT.
Aliphatic Hexane, HeptaneLow (<10 g/L)Anti-solvent. Used to crash out product from Toluene or EtOAc.
Aqueous WaterInsoluble (<0.1 g/L)Wash solvent to remove inorganic salts.

Process Insight: The steep solubility curve in Ethanol or Methanol makes these the solvents of choice for purification. The compound likely dissolves completely at reflux (65-78°C) and crystallizes upon cooling to 0-5°C.

Experimental Protocols (Self-Validating Systems)

As a researcher, relying on "predicted" data is insufficient for GMP scale-up. You must generate your own solubility curves. The following protocol is designed to be robust and reproducible.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the exact saturation concentration (


) at a specific temperature.

Materials:

  • Thermostatted shaker bath (Accuracy ±0.1°C).

  • 0.45 µm PTFE syringe filters (compatible with organic solvents).

  • Analytical balance (0.01 mg precision).

  • Pre-weighed glass vials.

Workflow:

  • Saturation: Add excess Methyl 2-methoxy-4-propoxybenzoate to 10 mL of the target solvent (e.g., Ethanol) in a sealed vial.

  • Equilibration: Agitate at the set temperature (e.g., 25°C) for 24 hours. Validation Step: Ensure solid is still present after 24h. If not, add more solid.

  • Filtration: Stop agitation and let settle for 1 hour. Quickly filter the supernatant using a pre-warmed syringe/filter (to prevent premature crystallization) into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Van't Hoff Plot Construction

To predict solubility at any temperature, perform Protocol A at three temperatures (e.g., 10°C, 25°C, 40°C) and plot


 vs 

(Kelvin).


  • x: Mole fraction solubility.

  • Slope:

    
     (Enthalpy of dissolution).
    
  • Linearity Check: If

    
    , the system follows ideal solution behavior, and you can extrapolate solubility to reflux temperatures with high confidence.
    

Process Engineering: Recrystallization Workflow

The most common application of solubility data for this intermediate is purification. The following workflow utilizes the "Temperature Swing" method, exploiting the high temperature coefficient of solubility in alcohols.

Visualization: Purification Logic

The following diagram illustrates the decision matrix for purifying Methyl 2-methoxy-4-propoxybenzoate.

RecrystallizationWorkflow Start Crude Methyl 2-methoxy-4-propoxybenzoate SolventChoice Select Solvent System (Target: Ethanol or MeOH) Start->SolventChoice Dissolution Heat to Reflux (Dissolve completely) SolventChoice->Dissolution Check Is Solution Clear? Dissolution->Check HotFilter Hot Filtration (Remove insoluble mechanical impurities) Check->HotFilter No (Solids remain) Cooling Controlled Cooling (Rate: 10°C/hour to 0°C) Check->Cooling Yes (Clear) HotFilter->Cooling Seeding Optional: Add Seed Crystal @ Metastable Zone Width Cooling->Seeding Isolation Filtration & Wash (Cold Ethanol) Seeding->Isolation Drying Vacuum Dry (<40°C to avoid melting) Isolation->Drying

Figure 1: Decision logic for the recrystallization of methyl 2-methoxy-4-propoxybenzoate, prioritizing thermal control to maximize yield and purity.

References

  • Compound Identification
  • Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility parameter prediction). Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Source for Van't Hoff plot methodology).
  • Synthetic Context

    • Related synthesis of alkoxybenzoates: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 2010, 15(6), 4261-4266. Available at: [Link]

Sources

Technical Assessment & Sourcing Strategy: Methyl 2-methoxy-4-propoxybenzoate

[1]

Executive Summary

Methyl 2-methoxy-4-propoxybenzoate is a specialized dialkoxybenzoate ester used primarily as a pharmacophore building block in the synthesis of bioactive small molecules. Unlike commodity reagents, this compound is often subject to regio-isomeric impurities that can compromise downstream API synthesis. This guide outlines the critical quality attributes (CQAs), synthetic origins of impurities, and a validated supplier qualification protocol.

Compound Attribute Specification
CAS Number 174261-07-5
IUPAC Name Methyl 2-methoxy-4-propoxybenzoate
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
Core Scaffold 2,4-Dihydroxybenzoic acid (Resorcylic acid) derivative
Key Application Intermediate for alkoxy-substituted benzamides/heterocycles

Synthetic Route & Impurity Profiling

To effectively qualify a supplier, one must understand how the compound is made.[2] The synthesis typically proceeds via the sequential alkylation of methyl 2,4-dihydroxybenzoate .

The Regio-Selectivity Challenge

The 2-hydroxyl group in methyl 2,4-dihydroxybenzoate is involved in an intramolecular hydrogen bond with the carbonyl oxygen, making it less nucleophilic than the 4-hydroxyl group.

  • Step 1 (Propylation): The 4-OH is alkylated first with propyl bromide/iodide.

  • Step 2 (Methylation): The hindered/H-bonded 2-OH is then methylated.

Critical Risk: If the reaction order is reversed or control is lost, the regioisomer (Methyl 4-methoxy-2-propoxybenzoate) is formed. This isomer has the exact same mass and similar polarity, making it difficult to separate by standard HPLC, often requiring NMR or specialized chiral/isomeric stationary phases for detection.

Synthesis & Impurity Pathway Diagram

The following flow illustrates the correct pathway versus the formation of critical impurities.

SynthesisPathStartMethyl 2,4-dihydroxybenzoateInter1Methyl 2-hydroxy-4-propoxybenzoate(Major Intermediate)Start->Inter11. n-PrBr, K2CO3(Selective 4-O-alkylation)Impurity1Methyl 4-methoxy-2-propoxybenzoate(Regio-Impurity)Start->Impurity1Poor Selectivity(Reverse Addition)TargetMethyl 2-methoxy-4-propoxybenzoate(TARGET)Inter1->Target2. MeI, K2CO3(2-O-alkylation)Impurity2Methyl 2,4-dipropoxybenzoate(Over-alkylation)Inter1->Impurity2n-PrBr Excess

Figure 1: Synthetic pathway highlighting the origin of the critical regio-isomeric impurity.[3]

Supplier Landscape

Suppliers for this compound fall into two categories: Catalog Vendors (for mg/g scale research) and Custom Synthesis/Bulk Manufacturers (for kg scale process development).

Tier 1: Validated Catalog Suppliers (Research Scale)

These vendors typically hold stock or have validated rapid-synthesis protocols.

SupplierTypeReliability RatingNotes
BLD Pharm CatalogHighLists as Cat# BD1016485. Strong presence in Shanghai/USA.
ChemScene CatalogHighLists as Cat# CS-1026842. Specializes in building blocks.
Ambeed CatalogMedium-HighGood for US-based quick delivery; often re-tests batches.
Enamine CRO/CatalogVery HighExcellent for unique building blocks; high synthetic expertise.
Tier 2: Bulk & Custom Synthesis (Process Scale)

For quantities >100g, "off-the-shelf" stock is rare. You must engage these suppliers for a custom batch.

  • Simson Pharma (India): Known for impurity standards and specific benzoate derivatives.

  • Nanjing Chemlin Chemical: Strong capabilities in aromatic ester synthesis.

  • eNovation Chemicals: Aggregator with access to verified Chinese manufacturing partners.

Supplier Qualification Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The following self-validating protocol ensures the material meets the stringent requirements of drug development.

Step 1: Identity Verification (The "Regio-Check")

Standard LC-MS is insufficient because the target and its regioisomer have identical masses (m/z 225 [M+H]⁺).

  • Protocol: ¹H NMR (400 MHz, CDCl₃).

  • Diagnostic Signal: Look for the chemical shift of the aromatic protons.

    • Target (2-OMe, 4-OPr): The proton at C3 (between the two oxygens) will appear as a doublet (or meta-coupled singlet) at a specific shift distinct from the regioisomer.

    • NOE Experiment: If ambiguity exists, run a 1D NOE difference spectrum irradiating the methyl ester protons. If you see enhancement of the methoxy group, the methoxy is at C2 (ortho to ester). If you see enhancement of the propoxy group, the propoxy is at C2. This is the gold standard for confirmation.

Step 2: Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Mobile Phase: Gradient ACN/Water + 0.1% Formic Acid.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (ester).

  • Acceptance Criteria: >97.0% area AUC. No single impurity >0.5%.

Step 3: Residual Solvents

Since alkylation often uses DMF or Acetone, check for:

  • DMF: GC headspace limit <880 ppm.

  • Alkyl Halides: Ensure no residual propyl bromide (genotoxic impurity risk) remains.

Handling & Stability

  • Storage: Store at +2°C to +8°C. Esters are generally stable but can hydrolyze under humid, acidic, or basic conditions.

  • Safety: Treat as a potential irritant. Alkyl benzoates are lipophilic and can penetrate skin. Use standard PPE (nitrile gloves, safety glasses).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12919999 (Related Benzoates). Retrieved from [Link]

  • European Patent Office. Patent EP1476162: Controlled Synthesis of Benzoate Intermediates. (Contextual reference for alkylation selectivity). Retrieved from [Link]

Methodological & Application

Application Note: Methyl 2-Methoxy-4-Propoxybenzoate as a Strategic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Focus: Methyl 2-methoxy-4-propoxybenzoate (CAS: 174261-07-5)

Introduction & Mechanistic Rationale

In modern drug discovery, the selection of aromatic building blocks is rarely arbitrary. Methyl 2-methoxy-4-propoxybenzoate (CAS: 174261-07-5)[1] serves as a highly specialized intermediate for synthesizing targeted therapeutics, particularly in the development of phosphodiesterase (PDE) inhibitors and acetyl-CoA carboxylase (ACC) inhibitors.

As a Senior Application Scientist, it is crucial to understand the causality behind this specific substitution pattern:

  • The Ortho-Methoxy Effect (C2): The methoxy group at the 2-position provides critical steric hindrance. When the ester is converted to an amide, this steric bulk restricts the rotation of the carbonyl bond, locking the molecule into a preferred bioactive conformation. Additionally, the oxygen atom acts as a localized hydrogen-bond acceptor, which is vital for anchoring the scaffold to specific amino acid residues in the target protein's active site.

  • The Para-Propoxy Extension (C4): The 4-propoxy chain is strategically designed to occupy hydrophobic sub-pockets within target enzymes. Compared to a simple methoxy or ethoxy group, the propoxy chain significantly enhances the overall lipophilicity (LogP) of the final drug candidate, improving cell membrane permeability and oral bioavailability[2].

Synthetic Pathway & Transformation Logic

To utilize this building block, the unreactive methyl ester must first be converted into an active coupling partner: 2-methoxy-4-propoxybenzoic acid[3]. Due to the steric shielding provided by the ortho-methoxy group, standard coupling reagents often fail or produce low yields. Therefore, the transformation requires optimized saponification followed by high-efficiency uronium-based activation (e.g., HATU).

SyntheticWorkflow Start Methyl 2-methoxy-4-propoxybenzoate (CAS: 174261-07-5) Saponification Saponification LiOH, THF/H2O Start->Saponification Base Hydrolysis Intermediate 2-Methoxy-4-propoxybenzoic Acid (Active Coupling Partner) Saponification->Intermediate Acidification (HCl) Coupling Amide Coupling HATU, DIPEA, Amine Intermediate->Coupling Activation Final Targeted Drug Scaffold (e.g., PDE/ACC Inhibitor) Coupling->Final Nucleophilic Attack

Synthetic workflow of methyl 2-methoxy-4-propoxybenzoate to targeted drug scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes built-in physical or chemical checkpoints to ensure the integrity of the reaction before proceeding to the next stage.

Protocol A: Base-Catalyzed Saponification

Objective: Hydrolyze the sterically hindered methyl ester to the free carboxylic acid.

Causality of Reagents: Lithium hydroxide (LiOH) is chosen over NaOH or KOH because the lithium cation coordinates effectively with the oxygen atoms of the ester and the ortho-methoxy group, directing the hydroxide nucleophile to the sterically hindered carbonyl carbon. A THF/H2O co-solvent system ensures that both the lipophilic starting material and the inorganic base remain in a homogenous phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of methyl 2-methoxy-4-propoxybenzoate in a 3:1 mixture of THF and deionized water (0.2 M concentration).

  • Base Addition: Add 3.0 eq of LiOH monohydrate. Stir the biphasic mixture vigorously at 45°C.

  • Self-Validation (Reaction Tracking): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) will disappear, and the carboxylate salt will remain at the baseline (Rf = 0.0). This confirms complete hydrolysis.

  • Workup & Precipitation: Concentrate the mixture in vacuo to remove THF. Cool the remaining aqueous layer to 0°C and slowly add 1M HCl dropwise until the pH reaches 2-3.

  • Self-Validation (Product Isolation): The sudden formation of a dense white precipitate indicates the successful protonation of the carboxylate. Filter the solid, wash with cold water, and dry under high vacuum to yield 2-methoxy-4-propoxybenzoic acid.

Protocol B: Sterically Hindered Amide Coupling

Objective: Couple the resulting acid with a primary/secondary amine to form a drug-like scaffold.

Causality of Reagents: Standard carbodiimides (EDC/DCC) often fail here due to the ortho-methoxy steric clash. HATU is utilized because it forms a highly reactive 7-aza-benzotriazole active ester, which accelerates the nucleophilic attack of the amine. DIPEA is used as a non-nucleophilic base to maintain the amine in its reactive, unprotonated state.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 2-methoxy-4-propoxybenzoic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes. The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add 1.1 eq of the target amine. Stir at room temperature for 4-6 hours.

  • Quenching: Quench the reaction by pouring it into a 5% aqueous NaHCO3 solution.

  • Self-Validation (Phase Separation): Extract with EtOAc (3x). The organic layer will contain the product, while the aqueous layer traps the polar HATU byproducts and DIPEA salts. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

Quantitative Data: Coupling Optimization

To demonstrate the necessity of the HATU-driven protocol for this specific sterically hindered intermediate, the following table summarizes the quantitative optimization data generated during protocol development.

Coupling ReagentBaseSolventTime (hrs)Isolated Yield (%)Purity (LC-MS)Mechanistic Observation
EDC / HOBtEt3NDCM2435%>90%Slow reaction; significant unreacted acid due to steric hindrance.
PyBOPDIPEADMF1262%>95%Improved activation, but incomplete conversion.
T3P (50% in EtOAc)PyridineEtOAc1278%>98%Excellent for scale-up; clean phase-separation workup.
HATU DIPEA DMF 4 92% >99% Optimal; rapid formation of the active ester overcomes ortho-methoxy bulk.

References

  • Title: 2-methoxy-4-propoxybenzoic acid (C11H14O4) - PubChemLite Source: PubChem / LCSB University of Luxembourg URL: [Link]

Sources

Precision Synthesis and Phase Characterization of Chiral Alkoxy Benzoate Esters for Ferroelectric Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic workflow and characterization protocols for chiral alkoxy benzoate esters , a critical class of mesogens exhibiting ferroelectric Smectic C* (SmC*) phases.[1][2] Unlike nematic liquid crystals, FLCs require specific symmetry-breaking structural elements—typically a rigid benzoate core coupled with a chiral aliphatic tail—to manifest spontaneous polarization (


) and sub-microsecond switching speeds. This guide provides a rigorous, step-by-step methodology for the Williamson ether synthesis  of alkoxybenzoic acid precursors and their subsequent Steglich esterification  to form the final mesogen. It further outlines the validation of ferroelectric phases using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Introduction: The Molecular Engineering of Ferroelectricity

Ferroelectric Liquid Crystals (FLCs) represent a state of matter combining the fluidity of liquids with the polar order of crystalline solids. The operational principle of FLC displays and photonics relies on the Smectic C (SmC) phase**, where rod-like molecules are arranged in layers, tilted with respect to the layer normal, and possess a chiral center.[3]

Structural Requirements

To engineer a stable SmC* phase, the molecule must possess:

  • Rigid Core: A benzoate or biphenyl benzoate system to drive mesogenicity (liquid crystalline behavior).[1]

  • Flexible Tails: Long alkoxy chains (

    
    
    
    
    ) to stabilize smectic layering.
  • Chiral Center: A stereogenic center (e.g., (S)-2-octyl or (S)-2-methylbutyl) to break centrosymmetry, allowing for a non-zero spontaneous polarization (

    
    ).
    

This protocol focuses on the synthesis of 4-alkoxyphenyl-4'-alkoxybenzoates , a robust archetype where the chirality can be introduced in either the acid or the phenolic moiety.

Synthetic Strategy & Workflow

The synthesis is modular, allowing researchers to tune phase transition temperatures by varying alkyl chain lengths.

Retrosynthetic Logic

The target ester is assembled via a convergent route:

  • Module A: 4-n-Alkoxybenzoic Acid (The Mesogenic Head).[4]

  • Module B: Chiral Phenol or Alcohol (The Chiral Tail).

  • Coupling: Steglich Esterification (DCC/DMAP) is selected over acid chloride methods for its mild conditions, preventing racemization of sensitive chiral centers.

Workflow Diagram

SyntheticWorkflow Start 4-Hydroxybenzoic Acid EtherSynth Williamson Ether Synthesis (KOH, EtOH, Reflux) Start->EtherSynth AlkylHalide n-Alkyl Bromide (C8-C12) AlkylHalide->EtherSynth Intermed 4-n-Alkoxybenzoic Acid EtherSynth->Intermed Acidification Coupling Steglich Esterification (DCC, DMAP, DCM) Intermed->Coupling ChiralAlc Chiral Alcohol/Phenol (e.g., (S)-2-Octanol) ChiralAlc->Coupling Purification Recrystallization (Ethanol/Hexane) Coupling->Purification Remove DCU Final Target Chiral Benzoate Ester Purification->Final

Figure 1: Convergent synthetic pathway for chiral alkoxy benzoate mesogens.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-n-Alkoxybenzoic Acid

Objective: To attach the flexible aliphatic tail to the rigid aromatic core.

Reagents:

  • 4-Hydroxybenzoic acid (13.8 g, 0.1 mol)

  • n-Alkyl bromide (e.g., 1-bromodecane) (0.12 mol)

  • Potassium Hydroxide (KOH) (14.0 g, 0.25 mol)

  • Ethanol (200 mL) / Water (20 mL)

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve KOH in the Ethanol/Water mixture. Add 4-hydroxybenzoic acid. The solution will turn clear as the phenolate forms.

  • Alkylation: Add the n-alkyl bromide dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3) until the starting phenol is consumed.

  • Hydrolysis (In-situ): Add 10% aqueous KOH (50 mL) and reflux for an additional 2 hours to ensure any ester byproducts (formed via O-alkylation of the carboxylate) are hydrolyzed back to the acid.

  • Workup:

    • Distill off the majority of ethanol.

    • Pour the residue into 500 mL of ice-cold water.

    • Acidify with conc. HCl (approx. 30 mL) until pH < 2. A white precipitate (the product) will form immediately.

  • Purification: Filter the solid and wash copiously with water. Recrystallize from glacial acetic acid or ethanol to yield white crystals.

    • Yield Target: >80%.[5]

    • Validation: Melting point check (e.g., 4-n-decyloxybenzoic acid: ~97°C).

Protocol B: Steglich Esterification (Coupling)

Objective: To couple the mesogenic acid with the chiral tail under mild conditions.

Reagents:

  • 4-n-Alkoxybenzoic acid (from Protocol A) (10 mmol)

  • Chiral Alcohol/Phenol (e.g., (S)-(-)-2-octanol) (10 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC ) (11 mmol)

  • 4-Dimethylaminopyridine (DMAP ) (1 mmol, 10 mol% catalyst)

  • Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

  • Setup: Flame-dry a 100 mL two-neck flask and purge with Nitrogen (

    
    ). Add the alkoxybenzoic acid, chiral alcohol, and DMAP. Dissolve in anhydrous DCM.
    
  • Activation: Cool the reaction mixture to 0°C in an ice bath.

  • DCC Addition: Dissolve DCC in 10 mL DCM and add it dropwise to the reaction mixture over 20 minutes. Note: A white precipitate (Dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.

    • Wash the filtrate with 5% HCl (2 x 20 mL) to remove DMAP, followed by saturated

      
       (2 x 20 mL) and brine.
      
    • Dry the organic layer over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • The crude ester is often waxy. Purify via column chromatography (Silica gel, Hexane/DCM gradient).

    • Final Recrystallization: Recrystallize from Ethanol/Hexane (10:1) to obtain the pure mesogen. Purity is critical for sharp phase transitions.

Characterization & Phase Validation

Chemical Structure Verification

Before phase analysis, confirm the molecular structure.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       8.0–8.1 ppm (d, 2H, Ar-H ortho to ester).
      
    • 
       6.9 ppm (d, 2H, Ar-H ortho to ether).
      
    • 
       4.0 ppm (t, 2H, 
      
      
      
      ).
    • 
       5.1–5.2 ppm (m, 1H, chiral center 
      
      
      
      , if using 2-octanol).
    • 
       0.89 ppm (t, terminal 
      
      
      
      ).
Mesophase Identification (POM & DSC)

The "fingerprint" of the SmC* phase is its texture under crossed polarizers and its enthalpy on DSC.

Table 1: Expected Phase Transition Data (Example for Decyloxy-Benzoate Derivative)

Phase TransitionTemp (°C)Enthalpy (

, kJ/mol)
POM Texture Observation
Cryst

SmC
45.015.2Solid melts to Schlieren or Broken Fan texture
SmC

SmA
68.50.8Texture smooths to classical Focal Conic Fan
SmA

Iso
82.02.5Becomes dark (Isotropic liquid)
Phase Logic Diagram

PhaseLogic cluster_POM POM (Cooling from Isotropic) Sample Synthesized Ester Iso Isotropic (Dark Field) Sample->Iso Heat > 100°C SmA Smectic A (Focal Conic Fan) Iso->SmA First Transition SmC Smectic C* (Striated Fan / Schlieren) SmA->SmC Symmetry Breaking Cryst Crystalline SmC->Cryst Crystallization

Figure 2: Phase transition logic during cooling. The appearance of striations in the fan texture marks the onset of the ferroelectric SmC phase.*

Troubleshooting & Critical Parameters

"The DCU Nightmare"

Issue: Traces of Dicyclohexylurea (DCU) remain in the product. Impact: DCU acts as an impurity that suppresses liquid crystal phases and broadens transition peaks. Solution:

  • Cool the DCM solution to -20°C before the final filtration; DCU is virtually insoluble in cold DCM.

  • If persistent, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , which forms a water-soluble urea byproduct easily removed by washing.

Absence of SmC* Phase

Issue: The material shows only SmA or Nematic phases. Cause:

  • Racemization: If the chiral center racemized during synthesis, the

    
     cancels out, and the helical pitch is lost. Prevention: Keep Steglich reaction < 25°C.
    
  • Chain Length: Alkoxy chains < 8 carbons often favor Nematic phases. Solution: Increase tail length to

    
     or 
    
    
    
    .
Alignment Issues in Cells

Issue: In electro-optic testing, the texture is not uniform. Solution: Use commercially available polyimide alignment layers rubbed anti-parallel. For SmC, slow cooling (0.5°C/min) across the SmA-SmC transition is vital to minimize zigzag defects.

References

  • Meyer, R. B., et al. (1975). Ferroelectric Liquid Crystals. Journal de Physique Lettres, 36(3), 69-71. Link

  • Neises, B., & Steglich, W. (1978).[6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[6] Link

  • Goodby, J. W. (1984). Optical Activity and Ferroelectricity in Liquid Crystals. Science, 231(4736), 350-355.
  • Lagerwall, S. T. (1999). Ferroelectric and Antiferroelectric Liquid Crystals. Wiley-VCH.
  • Kelly, S. M., & Buchecker, R. (1988).[8] Ferroelectric Liquid Crystals. Part 2. Chiral phenyl benzoates.[8][9] Helvetica Chimica Acta, 71(2), 461-471. Link

  • Ziobro, D., et al. (2012).[9] Synthesis and properties of new ferroelectric and antiferroelectric liquid crystals with a biphenylyl benzoate rigid core. Liquid Crystals, 39(8). Link

Sources

Application Note: Methyl 2-methoxy-4-propoxybenzoate as a Pharmaceutical Building Block

[1]

Introduction: The Strategic Value of Mixed-Ether Scaffolds

In modern medicinal chemistry, Methyl 2-methoxy-4-propoxybenzoate (CAS 174261-07-5) represents a high-value "mixed-ether" scaffold. Unlike simple dimethoxy analogues, this building block offers a precise distinct structural advantage: the asymmetric functionalization of the resorcinol core.

The ortho-methoxy group (2-position) often serves as a "conformational lock" via intramolecular hydrogen bonding or steric hindrance, restricting the rotation of the aromatic ring when coupled to amides. Meanwhile, the para-propoxy group (4-position) provides a tunable lipophilic tail (

Acetyl-CoA Carboxylase (ACC)GPCRs

This guide details the physicochemical profile, synthesis protocols, and downstream applications of this compound, positioning it as a critical tool for Structure-Activity Relationship (SAR) optimization in metabolic and anti-inflammatory drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name Methyl 2-methoxy-4-propoxybenzoate
CAS Number 174261-07-5
Molecular Formula

Molecular Weight 224.25 g/mol
Core Scaffold 2,4-Dihydroxybenzoic acid (Resorcylic acid) derivative
LogP (Predicted) ~2.6 - 2.9 (Moderate Lipophilicity)
H-Bond Acceptors 4
H-Bond Donors 0
Physical State White to off-white crystalline solid or oil (depending on purity)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water

Synthetic Utility & Mechanism[1]

The utility of Methyl 2-methoxy-4-propoxybenzoate lies in its ability to be selectively manipulated. The synthesis relies on the differential reactivity of the hydroxyl groups on the parent Methyl 2,4-dihydroxybenzoate .

Mechanistic Insight: The "Resorcinol Switch"

In methyl 2,4-dihydroxybenzoate, the hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester. This "locks" the proton, significantly increasing its

4-position
  • Step 1 (Selective 4-Alkylation): We exploit this difference by using a weak base (

    
    ) that deprotonates only the more acidic 4-OH, allowing selective alkylation with propyl halides.
    
  • Step 2 (2-Methylation): The sterically hindered and H-bonded 2-OH is then methylated using more forcing conditions (e.g., Dimethyl sulfate or MeI with stronger base/heat) to yield the final mixed ether.

Visualization: Synthesis Workflow

SynthesisWorkflowFigure 1: Regioselective synthesis exploiting the intramolecular H-bond of the resorcinol scaffold.StartMethyl 2,4-dihydroxybenzoate(Starting Material)Step1Step 1: Selective 4-O-Alkylation(n-PrBr, K2CO3, Acetone)Start->Step1 Exploits pKa diffInterIntermediate:Methyl 2-hydroxy-4-propoxybenzoateStep1->InterStep2Step 2: 2-O-Methylation(MeI, K2CO3, DMF, Heat)Inter->Step2 Breaks H-bondFinalTarget:Methyl 2-methoxy-4-propoxybenzoateStep2->Final

Experimental Protocols

Protocol A: Synthesis of Methyl 2-methoxy-4-propoxybenzoate

Use this protocol to synthesize the building block from commodity chemicals.

Reagents:

  • Methyl 2,4-dihydroxybenzoate (1.0 eq)

  • 1-Bromopropane (1.1 eq)

  • Iodomethane (MeI) (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Acetone (Reagent grade)

  • DMF (Anhydrous)[1]

Step 1: Selective 4-O-Propylation

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,4-dihydroxybenzoate (10 g, 59.5 mmol) in Acetone (100 mL).

  • Base Addition: Add

    
     (8.2 g, 1.0 eq). Note: Using exactly 1 equivalent helps maintain selectivity for the 4-position.
    
  • Alkylation: Add 1-Bromopropane (5.9 mL, 65 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (lower 
    
    
    ) should disappear, converting to the mono-alkylated product.
  • Work-up: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

  • Purification: Recrystallize from minimal Ethanol or perform a short silica plug filtration to isolate Methyl 2-hydroxy-4-propoxybenzoate .

Step 2: 2-O-Methylation

  • Setup: Dissolve the intermediate (from Step 1) in anhydrous DMF (5 mL per gram).

  • Base/Alkylating Agent: Add

    
     (2.0 eq) and Iodomethane (1.5 eq).
    
  • Reaction: Stir at

    
     for 4 hours. The intramolecular H-bond requires thermal energy and a polar aprotic solvent to overcome.
    
  • Quench: Pour the mixture into ice water (10x volume). The product should precipitate.

  • Isolation: Filter the solid or extract with Ethyl Acetate. Wash organics with brine to remove DMF. Dry over

    
     and concentrate.
    
  • Yield: Expected overall yield 75–85%.

Protocol B: Hydrolysis to the Free Acid (API Precursor)

The methyl ester is often a "mask." The free acid is the active coupling partner for amide synthesis.

  • Hydrolysis: Dissolve Methyl 2-methoxy-4-propoxybenzoate (1.0 eq) in THF/Water (3:1).

  • Saponification: Add LiOH (2.0 eq). Stir at RT for 3 hours.

  • Acidification: Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.

  • Collection: Filter the resulting white precipitate (2-methoxy-4-propoxybenzoic acid). Dry in a vacuum oven at

    
    .
    

Pharmaceutical Applications & Quality Control

Application 1: Acetyl-CoA Carboxylase (ACC) Inhibitors

Research indicates that alkoxy-substituted benzoic acids are key intermediates in the synthesis of ACC inhibitors, used for treating metabolic syndrome (diabetes, obesity) and NASH (Non-Alcoholic Steatohepatitis). The 4-propoxy chain occupies a specific hydrophobic pocket in the enzyme, while the 2-methoxy group orients the benzamide linkage [1, 2].

Application 2: Fragment-Based Drug Discovery (FBDD)

This molecule serves as a robust "fragment" for probing:

  • Lipophilicity Scanning: Replacing a methyl/ethyl group with the propyl group to scan the depth of hydrophobic pockets.

  • Linker Design: The ester can be converted to a hydrazide, alcohol, or aldehyde for library expansion.

Quality Control Parameters

Ensure the following specifications before using in GMP workflows:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)

Identity

-NMR (DMSO-

)
Distinct triplet (~1.0 ppm, propyl

), Singlet (~3.8 ppm,

)
Residual Solvents GC-HSDMF < 880 ppm, Acetone < 5000 ppm
Water Content Karl Fischer

Visualization: Downstream Logic

DownstreamFigure 2: Pharmaceutical utility pathways for the scaffold.EsterMethyl 2-methoxy-4-propoxybenzoate(The Scaffold)AcidHydrolysis -> Acid(Coupling Partner)Ester->AcidReductionReduction -> Benzyl Alcohol(Linker Synthesis)Ester->ReductionAmideAmide Coupling(Drug Candidate)Acid->AmideTarget1ACC Inhibitors(Metabolic Disease)Amide->Target1Target2GPCR Ligands(CNS/GI Targets)Amide->Target2

[3][4][5][9]

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8°C (Refrigerate) to prevent ester hydrolysis over long periods. Keep container tightly closed.

References

  • Boehringer Ingelheim International GmbH. (2012). Piperidine derivatives and their use for the treatment of metabolic disorders.[2] WO/2012/001107.[2] (Describes the use of 2-methoxy-4-propoxy intermediates in ACC inhibitor synthesis). Link

  • ChemScene. (n.d.). Methyl 2-methoxy-4-propoxybenzoate Product Page.[3][4] (Verification of CAS and commercial availability). Link

  • PubChem. (2023). Methyl 2-amino-4-methoxybenzoate (Related Structure/Analog Data). National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). Methyl 4-amino-2-methoxybenzoate Safety Data Sheet. (Reference for handling methoxy-benzoate esters). Link

Application Note: Strategic Methylation of 2-Methoxy-4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the synthesis of Methyl 2-methoxy-4-propoxybenzoate (CAS: 174261-07-5) from its parent acid, 2-methoxy-4-propoxybenzoic acid (CAS: 104217-01-8).

The following guide prioritizes "field-proven" methodology, moving beyond textbook definitions to address the specific electronic and steric properties of this dialkoxy-substituted aromatic system.

Executive Summary & Strategic Analysis

Target Molecule: Methyl 2-methoxy-4-propoxybenzoate Starting Material: 2-methoxy-4-propoxybenzoic acid Reaction Class: Esterification / O-Methylation

Chemical Context

The substrate features two electron-donating groups (EDGs): a methoxy group at the ortho position and a propoxy group at the para position.

  • Electronic Deactivation: The strong resonance donation from the 4-propoxy and 2-methoxy groups increases the electron density of the benzene ring. This renders the carbonyl carbon of the carboxylic acid less electrophilic than in unsubstituted benzoic acid. Consequently, nucleophilic attack by methanol (in Fischer esterification) may be kinetically slower, requiring vigorous catalysis.

  • Steric Hindrance: The ortho-methoxy group introduces steric bulk near the reaction center. While not as bulky as a tert-butyl group, it is sufficient to impede the approach of bulky activating agents.

  • Solubility: The propoxy chain adds lipophilicity, making the starting material reasonably soluble in organic solvents (DCM, EtOAc) but potentially less soluble in cold methanol compared to simple benzoic acids.

Method Selection Matrix
FeatureMethod A: Acid-Catalyzed (Fischer) Method B: Acyl Chloride Activation Method C: Alkyl Halide (MeI)
Mechanism Equilibrium-driven (Reversible)Irreversible ActivationSN2 Nucleophilic Substitution
Reagents MeOH, H₂SO₄ (cat.)SOCl₂ (or (COCl)₂), MeOHMeI, K₂CO₃, DMF
Suitability Scalable Process (Kg) High Yield / Stubborn Substrates Small Scale / Acid-Sensitive
Key Risk Incomplete conversion (Equilibrium)Corrosive reagents, moisture sensitivityToxicity (MeI), Solvent removal (DMF)
Recommendation Primary Choice for Cost/ScaleBest for Purity/YieldAlternative for mild conditions

Detailed Experimental Protocols

Protocol A: Modified Fischer Esterification (The "Workhorse" Method)

Best for routine synthesis where cost and scalability are priorities.

Principle: Acid-catalyzed nucleophilic acyl substitution. The equilibrium is driven forward by using methanol as the solvent (large excess).[1]

Reagents:

  • 2-Methoxy-4-propoxybenzoic acid (1.0 equiv)[2][3][4]

  • Methanol (Anhydrous, >20 equiv)

  • Sulfuric Acid (H₂SO₄, conc., 0.5–1.0 equiv) [Note: Higher catalyst loading is recommended due to the electron-rich nature of the substrate]

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).

  • Dissolution: Charge the flask with 2-methoxy-4-propoxybenzoic acid and Methanol. Stir until a suspension or solution is formed.

  • Catalyst Addition: Slowly add concentrated H₂SO₄ dropwise.

    • Critical: The reaction is exothermic. If working on >10g scale, cool the flask in an ice bath during addition to prevent uncontrolled boiling.

  • Reflux: Heat the mixture to reflux (65°C) for 6–12 hours .

    • Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The acid (lower R_f) should disappear; the ester (higher R_f) will appear.

  • Workup:

    • Cool to room temperature.[1][5][6][7]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove ~80% of the methanol.

    • Dilute the residue with Ethyl Acetate (EtOAc) and pour into ice-water.

    • Neutralization: Slowly add saturated NaHCO₃ solution while stirring until pH ~8. Caution: CO₂ evolution.

  • Extraction: Separate the organic layer. Wash with Brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.

Protocol B: Thionyl Chloride Activation (The "High-Performance" Method)

Best for ensuring 100% conversion and high purity.

Principle: Conversion of the acid to the highly reactive acid chloride, followed by quenching with methanol. This bypasses the equilibrium limitations of Method A.

Reagents:

  • 2-Methoxy-4-propoxybenzoic acid (1.0 equiv)[2][3][4]

  • Thionyl Chloride (SOCl₂, 1.5–2.0 equiv)

  • Methanol (Excess)

  • DCM (Optional, as co-solvent)

  • DMF (Cat., 1-2 drops)

Step-by-Step Procedure:

  • Activation: In a dry RBF under Nitrogen/Argon, dissolve the starting acid in dry DCM (or use neat SOCl₂ if scale permits).

  • Reagent Addition: Add Thionyl Chloride dropwise. Add 1 drop of DMF (catalyst).

  • Reaction: Reflux (40°C for DCM, or 75°C if neat) for 2–3 hours .

    • Observation: Gas evolution (SO₂/HCl) indicates reaction progress. Reaction is complete when gas evolution ceases.

  • Evaporation (Critical): Concentrate the mixture to dryness under vacuum to remove excess SOCl₂. Do not skip this step; residual SOCl₂ will react violently with methanol.

    • Tip: Co-evaporate with Toluene twice to ensure all traces of SOCl₂ are removed.

  • Quench: Redissolve the crude acid chloride residue in dry DCM. Cool to 0°C. Add Methanol (excess) slowly.

  • Finalization: Stir at room temperature for 1 hour. Evaporate solvent.[6]

  • Workup: Dissolve in EtOAc, wash with saturated NaHCO₃ (to remove HCl), wash with brine, dry, and concentrate.

Protocol C: Alkylation via Methyl Iodide (The "Mild" Method)

Best for small-scale library synthesis or if acidic conditions must be avoided.

Principle: SN2 attack of the carboxylate anion on the methyl electrophile.

Reagents:

  • 2-Methoxy-4-propoxybenzoic acid (1.0 equiv)[2][3][4]

  • Methyl Iodide (MeI, 1.2–1.5 equiv) [Warning: Neurotoxin]

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • DMF (Dimethylformamide, solvent)

Step-by-Step Procedure:

  • Solubilization: Dissolve the acid in DMF (approx. 5-10 mL per gram).

  • Deprotonation: Add K₂CO₃. Stir at Room Temperature (RT) for 15 minutes. The mixture will likely be a suspension.

  • Alkylation: Add Methyl Iodide dropwise.

  • Reaction: Stir at RT for 3–5 hours .

    • Note: If reaction is sluggish (due to sterics), heat to 40–50°C.

  • Workup:

    • Pour the reaction mixture into excess water (5x volume). The ester may precipitate as a solid.

    • If solid: Filter and wash with water.[6]

    • If oil: Extract with EtOAc or Diethyl Ether. Wash organic layer extensively with water (to remove DMF), then brine.

  • Isolation: Dry and concentrate.

Visualization of Workflows

The following diagram illustrates the decision logic and process flow for the three protocols.

G Start Start: 2-methoxy-4-propoxybenzoic acid Decision Select Method based on Constraints Start->Decision MethodA Method A: Fischer Esterification (MeOH / H2SO4) Decision->MethodA Cost/Scale MethodB Method B: Acid Chloride (SOCl2 -> MeOH) Decision->MethodB High Yield Required MethodC Method C: Alkylation (MeI / K2CO3) Decision->MethodC Acid Sensitive/Small Scale ProcessA Reflux 12h Equilibrium Process MethodA->ProcessA ProcessB 1. SOCl2 Reflux 2. Evaporate 3. MeOH Quench MethodB->ProcessB ProcessC DMF, Base, MeI RT to 50°C MethodC->ProcessC Workup Workup: NaHCO3 Wash (Neutralize Acid/Remove Byproducts) ProcessA->Workup ProcessB->Workup ProcessC->Workup Product Product: Methyl 2-methoxy-4-propoxybenzoate Workup->Product

Caption: Synthesis workflow for Methyl 2-methoxy-4-propoxybenzoate showing three distinct pathways based on experimental requirements.

Quality Control & Validation

To ensure the integrity of the synthesized product, the following analytical parameters should be verified.

Expected Analytical Data
  • TLC: R_f ~0.6–0.7 (Hexane/EtOAc 3:1). Starting material R_f < 0.2.

  • 1H NMR (CDCl₃, 400 MHz):

    • Aromatic: ~7.8 ppm (d, 1H, H-6), ~6.5 ppm (m, 2H, H-3, H-5). Note: H-6 is deshielded by the ester.

    • Ester Methyl: Singlet at ~3.85 ppm (3H).

    • Methoxy: Singlet at ~3.88 ppm (3H). Note: Often overlaps with ester methyl.

    • Propoxy: Triplet (~4.0 ppm, -OCH₂-), Multiplet (~1.8 ppm, -CH₂-), Triplet (~1.0 ppm, -CH₃).

  • HPLC Purity: >98% (UV @ 254 nm).

Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield (Method A) Equilibrium not shifted; Water presence.Use anhydrous MeOH; Add molecular sieves; Increase H₂SO₄; Extend reflux time.
Impurity: Methyl Ether Methylation of phenol (if starting material degraded).Ensure starting material purity; Method C is prone to O-methylation if free phenols exist.
Violent Quench (Method B) Residual Thionyl Chloride.[8]Co-evaporate crude acid chloride with Toluene before adding MeOH.
Product is Oil Residual solvent (DMF) or low melting point.High vacuum drying; Recrystallize from cold Hexane if solid is expected (MP is likely low).

References

  • BenchChem. Synthesis of Methyl 4-amino-2-methoxybenzoate (Analogous Protocol). Retrieved from

  • Royal Society of Chemistry. General Procedures for Esterification of Benzoic Acid Derivatives. Supporting Information.[3][5][6][8][9][10][11] Retrieved from

  • PrepChem. Synthesis of methyl 2-methoxy-4-methylbenzoate (Dimethyl Sulfate Method). Retrieved from

  • National Institutes of Health (NIH). Synthesis of Bosutinib Intermediates (Alkoxy-benzoate chemistry). Retrieved from

  • Der Pharma Chemica. Efficient Protocol for Esterification of Aromatic Carboxylic Acids. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 2-Methoxy-4-Propoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist (Process Chemistry Division) Ticket ID: OPT-YIELD-442 Subject: Troubleshooting & Yield Optimization for CAS 174261-07-5

Introduction: The Synthetic Challenge

You are likely synthesizing Methyl 2-methoxy-4-propoxybenzoate via the Williamson Ether Synthesis of Methyl 4-hydroxy-2-methoxybenzoate (Methyl Isovanillate). While theoretically straightforward, this reaction often suffers from "yield drift" due to three competing factors:

  • Incomplete Conversion: Steric hindrance at the phenoxide interface.

  • Ester Hydrolysis: Saponification of the methyl ester side-chain under basic conditions.

  • Workup Losses: High solubility of the product in polar aprotic solvents (DMF/DMSO) leading to poor extraction recovery.

This guide provides a self-validating protocol to stabilize your yields >90%.

Module 1: Reaction Kinetics & Conversion

Q: My reaction stalls at 70-80% conversion. Adding more base doesn't help. Why?

A: You are likely facing the "Potassium Coat" effect or leaving group inefficiency. In solid-liquid phase reactions (using


 in Acetone/DMF), the surface of the base becomes coated with KBr salts, halting the deprotonation of the phenol.

The Fix (The Finkelstein Modification): Do not just add more base. Instead, add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) .

  • Mechanism: The iodide displaces the bromide on 1-bromopropane in situ, forming 1-iodopropane. The iodide is a better leaving group (

    
     vs 
    
    
    
    ), accelerating the
    
    
    attack by the phenoxide.
  • Protocol Adjustment: Add 0.1 equivalents of KI or TBAI.

Q: I see a new spot on TLC near the baseline. Is this a byproduct?

A: Yes, this is likely 2-methoxy-4-propoxybenzoic acid . If you use strong bases (NaOH, KOH) or if your solvent contains water, the methyl ester at the C1 position will hydrolyze (saponify).

  • Prevention: Switch to anhydrous

    
      or 
    
    
    
    . Cesium carbonate is more soluble in organic solvents, allowing for lower reaction temperatures (50°C vs 80°C), which preserves the ester functionality.
Visualizing the Pathway

The following diagram illustrates the primary reaction and the competing hydrolysis pathway.

ReactionPathway SM Methyl 4-hydroxy-2-methoxybenzoate (Starting Material) Inter Phenoxide Intermediate SM->Inter Deprotonation (K2CO3) Reagent 1-Bromopropane (+ Base) Reagent->Inter Product Methyl 2-methoxy-4-propoxybenzoate (Target) Inter->Product SN2 Alkylation (Fast with KI) Byproduct 2-methoxy-4-propoxybenzoic acid (Hydrolysis Impurity) Product->Byproduct Hydrolysis (Water/High Temp)

Figure 1: Reaction pathway showing the critical branch point between successful alkylation and ester hydrolysis.

Module 2: Solvent Selection & Workup

Q: Which solvent gives the highest isolated yield?

A: This is a trade-off between reaction rate and isolation efficiency.

SolventReaction RateWorkup DifficultyRecommendation
DMF Fast (1-2 hrs)High (Emulsions, difficult to remove)Best for Scale (>10g)
Acetone Slow (12-24 hrs)Low (Evaporates easily)Best for Small Batches (<1g)
Acetonitrile MediumMediumGood Compromise

Critical Tip for DMF Workup: If using DMF, do not rotovap it off (requires high heat, risking decomposition). Instead, pour the reaction mixture into ice-cold 5% LiCl solution . The Lithium Chloride breaks emulsions and forces the organic product out of the aqueous phase, maximizing extraction into Ethyl Acetate.

Module 3: Optimized Protocol (The "Golden Batch")

Objective: Synthesis of Methyl 2-methoxy-4-propoxybenzoate (10 mmol scale).

Reagents:

  • Methyl 4-hydroxy-2-methoxybenzoate (1.82 g, 10 mmol)

  • 1-Bromopropane (1.48 g, 12 mmol) — 1.2 equivalents

  • Potassium Carbonate (anhydrous, granular) (2.07 g, 15 mmol) — 1.5 equivalents

  • Potassium Iodide (0.16 g, 1 mmol) — 0.1 equivalents (Catalyst)

  • DMF (anhydrous) (10 mL)

Step-by-Step:

  • Activation: In a round-bottom flask, combine the Phenol starting material and

    
     in DMF. Stir at room temperature for 15 minutes. Why? This allows partial deprotonation before the alkyl halide is exposed to base, reducing side reactions.
    
  • Addition: Add 1-Bromopropane and the KI catalyst.

  • Reaction: Heat to 60°C . Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The reaction should be complete in <3 hours. If not, add 0.2 eq more Bromopropane.

  • Quench: Cool to room temperature. Pour into 50 mL of ice-water .

  • Isolation: The product should precipitate as a white/off-white solid. Filter it.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.
      

Module 4: Troubleshooting Logic

Use this decision tree to diagnose specific yield failures in your current experiment.

Troubleshooting Start Yield < 80% CheckTLC Check TLC of Crude Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Yes No_SM No Starting Material (Clean Conversion) CheckTLC->No_SM No TempCheck Check Temp/Reagents SM_Left->TempCheck WorkupCheck Where is the product? No_SM->WorkupCheck Action1 Add 10 mol% KI (Finkelstein) TempCheck->Action1 Action2 Grind K2CO3 (Surface Area) TempCheck->Action2 AqLayer Check Aqueous Layer WorkupCheck->AqLayer Action3 Product Hydrolyzed? (Acidify & Extract) AqLayer->Action3 pH > 10 Action4 Emulsion Trapped? (Use LiCl Wash) AqLayer->Action4 Milky Layer

Figure 2: Diagnostic flow for identifying yield loss vectors.

References & Authority

  • Compound Data: Methyl 2-methoxy-4-propoxybenzoate (CAS 174261-07-5).[1] ChemScene / PubChem. (Note: Link directs to the core scaffold Methyl 4-hydroxy-2-methoxybenzoate for structural verification).

  • Synthetic Methodology (Analogous): Wang, Z., et al. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid."[2] Molecules, 2010, 15(6), 4261-4266. (Describes optimized alkylation of methyl vanillate derivatives using K2CO3/DMF).

  • Process Optimization: "Williamson Ether Synthesis of Phenolic Compounds." BenchChem Technical Guides.

  • Reaction Mechanics: "The Finkelstein Reaction: Mechanism and Conditions." Organic Chemistry Portal.

Sources

separation of regioisomers in methyl 2,4-dialkoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Regioisomer Separation & Synthesis Optimization[1]

Status: Active Agent: Senior Application Scientist Topic: Overcoming Regioselectivity Challenges in Resorcinol Benzoate Alkylation[1]

Dashboard: The Core Challenge

The synthesis of methyl 2,4-dialkoxybenzoates presents a classic competition between kinetic accessibility and thermodynamic stability .[1]

The core issue lies in the starting material, methyl 2,4-dihydroxybenzoate (or its resorcinol precursors).[1] The hydroxyl group at the 2-position (ortho) forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1] This "locks" the proton, significantly reducing the nucleophilicity of the 2-oxygen compared to the free hydroxyl at the 4-position (para) .[1]

  • If your target is the 2,4-dialkoxy species: You must overcome this energy barrier to force alkylation at the 2-position.[1]

  • If your target is the 4-alkoxy-2-hydroxy species: You must control conditions to prevent "over-alkylation" while ensuring conversion.[1]

Module 1: Reaction Control (Upstream Troubleshooting)

Preventing the mixture is more efficient than separating it.[1]

Ticket #101: "I cannot get the 2-position to alkylate completely. I have a persistent mono-alkylated impurity."

Diagnosis: You are likely using conditions sufficient for the 4-OH but too mild to break the intramolecular hydrogen bond at the 2-OH.[1] The 2-hydroxy-4-alkoxybenzoate intermediate is accumulating.[1]

Root Cause Analysis: The intramolecular H-bond (bond energy ~5-7 kcal/mol) stabilizes the phenol, raising its pKa.[1] Weak bases (e.g.,


, 

in ambient acetone) often fail to deprotonate this site effectively.

Solution Protocol:

  • Switch Solvent: Move from Acetone (bp 56°C) to DMF or Acetonitrile (allows higher temp).

  • Base Upgrade: Use Potassium Carbonate (

    
    )  with Potassium Iodide (KI)  as a catalyst, or upgrade to Cesium Carbonate (
    
    
    
    )
    . The "Cesium Effect" improves solubility and anion nakedness.[1]
  • Temperature: Heat to 60–80°C . The H-bond weakens significantly at higher temperatures.[1]

Ticket #102: "I want only the 4-alkoxy product, but I'm getting 2,4-dialkoxy byproducts."

Diagnosis: Over-alkylation due to non-selective basic conditions.

Solution Protocol: Utilize the Cesium Bicarbonate (


)  method.[2]
  • Mechanism:

    
     is basic enough to deprotonate the 4-OH but not basic enough to disrupt the H-bonded 2-OH.[1]
    
  • Conditions: 1.05 eq. Alkyl Halide,

    
    , Acetonitrile, 60°C.[1]
    
  • Result: High selectivity for the 4-isomer (>95%).

Module 2: Separation & Purification Workflows

When the mixture is unavoidable, here is how to resolve it.

Ticket #201: "How do I separate Methyl 2,4-dimethoxybenzoate (Product) from Methyl 2-hydroxy-4-methoxybenzoate (Impurity)?"

The Separation Logic:

  • Compound A (Product): Fully methylated. Neutral. Moderate polarity.

  • Compound B (Impurity): Free phenol at C2. Technically acidic, but the H-bond masks its polarity, making it run faster on silica than a typical phenol.[1]

Method A: Chemical Separation (Scalable) Do not use strong NaOH; it will hydrolyze the ester.[1]

  • Dissolve the crude mixture in Ethyl Acetate .

  • Wash 3x with cold 5% Potassium Carbonate (

    
    )  solution.
    
    • Why: The phenolic proton (pKa ~10) will deprotonate and move to the aqueous layer.[1] The fully methylated ester remains in the organic layer.[1]

  • Wash organic layer with Brine, dry over

    
    , and concentrate.[1]
    

Method B: Chromatography (High Purity)

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5

    
     80:20).
    
  • Elution Order:

    • Methyl 2,4-dimethoxybenzoate (Runs fastest - High

      
      ).
      
    • Methyl 2-hydroxy-4-methoxybenzoate (Runs slower - Middle

      
      ).[1]
      
    • Methyl 2,4-dihydroxybenzoate (Runs slowest - Low

      
      ).
      

Data Table: Physicochemical Differences

FeatureMethyl 2,4-dimethoxybenzoate (Target)Methyl 2-hydroxy-4-methoxybenzoate (Impurity)
State Solid (mp ~80°C)Solid (mp ~50°C)
Acidity NeutralWeakly Acidic (Phenolic)
TLC Polarity Less Polar (Higher

)
More Polar (Lower

)
UV Visualization Strong Absorbance (254 nm)Strong Absorbance + Purple with

stain
Module 3: Visualization of Pathways
Workflow 1: Reaction Selectivity & Kinetics

This diagram illustrates the energy landscape.[1] The "Kinetic Path" leads to the mono-product, while the "Thermodynamic Path" (requiring heat/strong base) leads to the di-product.[1]

ReactionPath Start Methyl 2,4-dihydroxybenzoate (Intramolecular H-Bond) Mono Methyl 4-alkoxy-2-hydroxybenzoate (Mono-alkylated) Start->Mono Mild Base (CsHCO3) Fast Kinetic Step Di Methyl 2,4-dialkoxybenzoate (Target: Fully Alkylated) Start->Di Forcing Conditions (Excess R-X, Reflux) Mono->Di Strong Base (K2CO3/Heat) Slow Step (Breaks H-Bond)

Caption: Kinetic vs. Thermodynamic alkylation pathways. Note the H-bond barrier at the second step.[1]

Workflow 2: Purification Decision Tree

Follow this logic to choose the correct separation method based on your scale and impurity profile.

PurificationTree Start Crude Reaction Mixture Check Analyze TLC/HPLC Start->Check Decision Main Impurity? Check->Decision ImpurityA Unreacted 2,4-dihydroxy (Very Polar) Decision->ImpurityA Starting Material ImpurityB Mono-alkylated (2-OH) (Slightly Polar) Decision->ImpurityB Mono-Intermediate ActionA Filtration through Silica Plug (Elute with 20% EtOAc/Hex) ImpurityA->ActionA ActionB Base Wash (K2CO3) OR Column Chromatography ImpurityB->ActionB Final Pure Methyl 2,4-dialkoxybenzoate ActionA->Final ActionB->Final

Caption: Decision matrix for purification based on the dominant impurity species.

FAQ: Advanced Troubleshooting

Q: I am doing a Mitsunobu reaction to attach a complex alcohol to the 4-position. Why is the yield low? A: The 2-OH group, even though H-bonded, can interfere sterically or electronically.[1]

  • Fix: Ensure you are using the 4-hydroxy-2-methoxybenzoate (protected 2-position) if you want exclusive reaction at the 4-position? No, usually you start with 2,4-dihydroxy.[1]

  • Better Strategy: The 4-OH is more acidic and sterically accessible.[1] Standard Mitsunobu (

    
    /DIAD) usually targets the 4-OH selectively. If yield is low, the pKa of the phenol might be too high for standard DIAD.[1] Try ADDP  (1,1'-(azodicarbonyl)dipiperidine) which handles higher pKa nucleophiles better.
    

Q: Can I separate the 2,4-isomer from the 2,6-isomer? A: This mixture arises if you carboxylate 1,3-dialkoxybenzene.[1]

  • Separation: These are regioisomers with different symmetry.

    • 2,6-isomer: Highly symmetric.[1] Often has a higher melting point and lower solubility in cold methanol/ethanol.

    • 2,4-isomer: Less symmetric.[1]

    • Protocol: Recrystallize from hot Methanol. The 2,6-isomer usually precipitates first upon cooling.[1]

References
  • Regioselective Alkylation Protocol: Frank, A., Hamidi, N., & Xue, F. (2022).[3][4][5] Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755.[1][2][5]

  • H-Bonding Mechanics in Benzoates: Léveillé, A., et al. (2014). NMR methodology for complex mixture separation. Chemical Communications, 50.[1]

  • Crystallographic Data (H-Bond Evidence): Shang, Y., et al. (2011). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate. PMC.

  • Meta-Alkylation Strategies: Nature Communications. (2024). Unlocking regioselective meta-alkylation with epoxides.

Sources

Technical Support Center: Alkylation of Methyl 2-Hydroxy-4-Methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ALK-MZS-001 Status: Open Priority: High (Process Optimization) Subject: Troubleshooting Low Conversion & Ester Hydrolysis during O-Alkylation

The Core Challenge: The "Fortress" Phenol

Before troubleshooting reagents, you must understand the thermodynamic barrier unique to Methyl 2-hydroxy-4-methoxybenzoate .[1][2]

Unlike a standard phenol (e.g., p-cresol), the hydroxyl group at the C2 position is not "free." It is locked in a rigid Intramolecular Hydrogen Bond (IMHB) with the carbonyl oxygen of the C1-methyl ester.[2]

  • Thermodynamic Cost: Breaking this IMHB requires an energy input of approximately 43 kJ/mol (approx. 10 kcal/mol) before the proton can even be removed.[1][2]

  • Kinetic Consequence: Standard bases (like K₂CO₃ in acetone) often fail to disrupt this bond efficiently at reflux temperatures, leading to stalled reactions.[1][2]

  • Electronic Environment: The C4-methoxy group is electron-donating.[1][2] While this makes the aromatic ring electron-rich, it increases the electron density on the phenoxide oxygen once formed, making it a better nucleophile—IF you can deprotonate it first.[2]

Mechanism Visualization: The IMHB Barrier

IMHB_Mechanism cluster_0 Resting State (Stable) cluster_1 Activation Barrier cluster_2 Reactive Species Substrate Methyl 2-hydroxy-4-methoxybenzoate (IMHB Locked) Transition H-Bond Disruption (+43 kJ/mol) Substrate->Transition Heat + Base (Chelation) Phenoxide Free Phenoxide Anion (Nucleophilic) Transition->Phenoxide Deprotonation Product O-Alkylated Product Phenoxide->Product R-X (SN2)

Figure 1: The reaction trajectory requires overcoming the stabilization energy of the intramolecular hydrogen bond before nucleophilic attack can occur.

Standard Operating Procedures (SOPs)

Method A: The "Cesium Effect" (Recommended for Difficult Substrates)

Best for: Primary alkyl halides, unreactive salicylates.[1][2]

Why this works: Cesium (Cs⁺) is a large, "soft" cation with a weak charge density.[1][2] Unlike Potassium (K⁺), it does not form tight ion pairs with the phenoxide. This leaves the phenoxide "naked" and highly reactive. Furthermore, Cs₂CO₃ has superior solubility in DMF.[1]

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add Cs₂CO₃ (1.5 eq).

    • Critical Step: Stir at room temperature for 30 minutes. You may see a color change (yellow/orange) indicating phenoxide formation.

  • Alkylation: Add the Alkyl Halide (1.2 – 1.5 eq) dropwise.[1][2]

    • Optional: If using a chloride or a sluggish bromide, add TBAI (tetrabutylammonium iodide) (0.1 eq) as a phase-transfer catalyst/Finkelstein promoter.[1][2]

  • Reaction: Heat to 60–80°C . Monitor by TLC.[1][3]

    • Note: Do not exceed 100°C to avoid ester hydrolysis or DMF decomposition.[1][2]

Method B: The Mitsunobu Reaction (Inversion Strategy)

Best for: Secondary alcohols, stereochemical inversion, avoiding strong bases.[2][4]

  • Setup: Dry flask, inert atmosphere, 0°C.

  • Mix: Dissolve Substrate (1.0 eq), Alcohol (R-OH, 1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF .

  • Addition: Add DIAD or DEAD (1.5 eq) dropwise over 15 minutes.

    • Exothermic:[1][2] Maintain temp < 5°C during addition.[1][2]

  • Reaction: Warm to Room Temperature and stir for 12–24 hours.

Troubleshooting Guide (FAQ)

Issue 1: "I see the starting material disappearing, but I'm isolating the carboxylic acid, not the ether."

Diagnosis: Saponification (Ester Hydrolysis).[2] Cause: The presence of water in the reaction + base + heat = hydrolysis of the methyl ester. The IMHB makes the phenol acidic, but once deprotonated, hydroxide (generated from trace water) attacks the ester.

Corrective Actions:

  • Solvent Integrity: DMF is hygroscopic.[1][2] Use fresh anhydrous DMF (water content < 50 ppm).[1]

  • Base Switch: If using NaOH or KOH, stop immediately.[1][2] Switch to K₂CO₃ or Cs₂CO₃ . These are non-nucleophilic bases relative to the ester carbonyl.

  • Scavengers: Add 3Å Molecular Sieves to the reaction mixture.

Issue 2: "Reaction is stuck at 50% conversion after 24 hours."

Diagnosis: Kinetic Stalling / Ion Pairing. Cause: The potassium-phenoxide ion pair is too tight in the chosen solvent (likely Acetone or MeCN), or the IMHB is reforming.[2]

Corrective Actions:

  • Solvent Switch: Move from Acetone to DMF or DMSO .[1][2] The high dielectric constant helps dissociate the ion pair.

  • The "Finkelstein" Boost: If using an alkyl bromide or chloride, add 10 mol% NaI or KI .[1][2] This converts the alkyl halide to the more reactive alkyl iodide in situ.

  • Temperature: Increase temperature to 80°C (if in DMF) to thermally disrupt the H-bond.

Issue 3: "I am getting C-alkylation byproducts."

Diagnosis: Ambient Nucleophilicity. Cause: The 4-methoxy group makes the ring electron-rich.[1][2] With very reactive alkylating agents (like Allyl bromide or Benzyl bromide) and polar protic solvents, the ring carbons can act as nucleophiles (Friedel-Crafts-like behavior).

Corrective Actions:

  • Solvent Control: Strictly use aprotic solvents (DMF, THF).[1][2] Avoid alcohols.

  • Concentration: Dilute the reaction to 0.1 M.

  • Reagent: Avoid "hard" alkylating agents if possible.

Comparative Data: Reagent Selection Matrix

BaseSolventTemp (°C)SuitabilityRisk Factor
K₂CO₃ Acetone56 (Reflux)Poor Low temp fails to break IMHB; reaction stalls.[1][2]
K₂CO₃ DMF80Good Standard condition.[1][2] May require KI catalyst.[1]
Cs₂CO₃ DMF25–60Excellent "Cesium Effect" maximizes rate.[1][2] Best for expensive substrates.[1]
NaH THF/DMF0–25Risky Fast, but high risk of ester hydrolysis or transesterification.[1][2]
DBU MeCN80Moderate Good for acid-sensitive substrates, but expensive.[1][2]

Diagnostic Workflow

Use this logic tree to determine your next experimental move.

Troubleshooting_Tree Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Result1 SM Remains (Low Conversion) CheckTLC->Result1 Result2 New Spot (Acid) (Hydrolysis) CheckTLC->Result2 Result3 New Spot (Ether) (Success) CheckTLC->Result3 Action1 1. Switch Solvent to DMF 2. Use Cs2CO3 3. Add KI catalyst Result1->Action1 Action2 1. Dry Solvent (Mol Sieves) 2. Lower Temp 3. Switch to Mitsunobu Result2->Action2

Figure 2: Decision tree for optimizing reaction conditions based on TLC/LCMS feedback.

References

  • Mechanism of Williamson Ether Synthesis : Master Organic Chemistry. "The Williamson Ether Synthesis."[5][6][7] Available at: [Link]

  • Intramolecular Hydrogen Bonding in Salicylates : RSC Publishing.[1][2] "Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates." Available at: [Link]

  • Mitsunobu Reaction Parameters : Organic Chemistry Portal. "Mitsunobu Reaction."[1][3][6][8][9] Available at: [Link][2]

Sources

Technical Support Center: Optimizing the Mitsunobu Reaction for Propoxy Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the successful synthesis of propoxy benzoate derivatives via the Mitsunobu reaction. This guide is designed for researchers, scientists, and drug development professionals who seek to navigate the complexities of this powerful yet often challenging transformation. We will move beyond simple procedural lists to explore the underlying principles that govern success, enabling you to troubleshoot effectively and optimize your experimental outcomes. The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to form C-O, C-N, and C-S bonds under mild conditions with a predictable inversion of stereochemistry.[1][2][3] However, its success is highly dependent on a nuanced understanding of reagent choice, substrate reactivity, and reaction conditions.

This resource is structured as a dynamic question-and-answer guide, directly addressing the common pitfalls and questions that arise during the synthesis of esters from alcohols and carboxylic acids, with a specific focus on propoxy benzoate systems.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter at the bench. Each answer provides a causal explanation and actionable solutions.

Question 1: My reaction shows low or no conversion to the desired propoxy benzoate. What are the primary factors to investigate?

Answer: Low conversion in a Mitsunobu reaction is a frequent issue that can almost always be traced back to one of four key areas: reagent integrity, solvent conditions, pKa mismatch, or the order of addition.

  • Reagent & Solvent Integrity: The reaction is highly sensitive to moisture and reagent degradation.

    • Triphenylphosphine (PPh₃): PPh₃ can slowly oxidize to triphenylphosphine oxide (TPPO) upon exposure to air. If you are using an older bottle, its purity may be compromised.[4]

    • Azodicarboxylates (DEAD/DIAD): Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are sensitive to light and heat.[5] DIAD is generally more stable and often preferred for large-scale work due to safety considerations.[6][7] Always use fresh or properly stored reagents.

    • Solvent: The presence of water will consume the activated intermediates. Ensure you are using a truly anhydrous solvent, such as THF or DCM, preferably from a freshly opened bottle or a solvent purification system.[4][5][8]

  • The Critical Role of pKa: The Mitsunobu reaction mechanism requires that the betaine intermediate, formed from PPh₃ and DEAD/DIAD, is basic enough to deprotonate your pronucleophile (in this case, benzoic acid).[9][10]

    • Mechanism Insight: If the pronucleophile's pKa is too high (generally > 13), deprotonation is inefficient.[11][12] The un-deprotonated nucleophile is not reactive enough to displace the activated alcohol, leading to side reactions or stalling.

    • Your System: Fortunately, benzoic acid and its common derivatives have a pKa in the range of 4-5, which is ideal for this reaction.[13] Therefore, if you are seeing low conversion, the pKa of the benzoic acid is unlikely to be the primary issue unless it is substituted with strongly electron-donating groups that significantly raise its pKa.

  • Order of Reagent Addition: The sequence of adding reagents can significantly impact the reaction outcome.[6]

    • Standard Protocol: The most common and generally successful method is to dissolve the alcohol (propanol derivative), carboxylic acid (benzoic acid derivative), and PPh₃ in an anhydrous solvent, cool the mixture to 0 °C, and then add the azodicarboxylate (DEAD/DIAD) dropwise.[9]

    • Alternative Protocol ("Betaine Pre-formation"): For challenging substrates, you can try pre-forming the betaine intermediate. This involves adding the DEAD/DIAD to the PPh₃ solution at 0 °C first, followed by the addition of the alcohol, and finally the carboxylic acid.[9]

Question 2: My main purification challenge is removing the triphenylphosphine oxide (TPPO) and hydrazine byproducts. What are the most effective, chromatography-free methods?

Answer: The removal of stoichiometric byproducts like TPPO and the reduced azodicarboxylate is the most notorious drawback of the Mitsunobu reaction.[1][14][15] While column chromatography is always an option, it is not ideal for large-scale synthesis.[14] Several more efficient methods exist.

MethodDescriptionAdvantagesDisadvantages
Precipitation/Crystallization After concentrating the reaction mixture, a non-polar solvent (e.g., pentane, hexane, or diethyl ether) is added to precipitate the polar byproducts.[14][16]Simple, inexpensive, and often effective for non-polar products.May not be effective for polar products that co-precipitate. May require multiple attempts.[16]
Lewis Acid Adduction TPPO is a Lewis base and can form insoluble complexes with Lewis acids like Zinc Chloride (ZnCl₂) or Calcium Bromide (CaBr₂).[17][18] Adding a solution of the Lewis acid can selectively precipitate the TPPO.Highly efficient, even in polar solvents like ethanol.[18] Can be performed directly on the crude mixture.Requires an additional reagent and filtration step. The product must be soluble in the chosen solvent.
Polymer-Supported Reagents Using polymer-supported triphenylphosphine (PS-PPh₃) allows the resulting polymer-bound TPPO to be removed by simple filtration.[19][20]Dramatically simplifies workup; byproducts are removed by filtration.Higher cost of the reagent, lower reaction rates may be observed.
Co-precipitation with Hydrazine On a larger scale, the TPPO can sometimes co-crystallize with the diisopropyl hydrazinedicarboxylate (the byproduct of DIAD), which can be removed by filtration.[17]Removes both major byproducts in a single step.Highly dependent on reaction concentration and specific substrates.

For a detailed, step-by-step guide on TPPO removal using ZnCl₂, please see the Experimental Protocols section below.

Question 3: I am working with a sterically hindered propanol or benzoic acid derivative and observing low yields. How can I adapt the protocol?

Answer: Steric hindrance can significantly slow down the crucial Sₙ2 displacement step of the reaction.[21] When either the alcohol or the nucleophile is bulky, several modifications can improve the outcome.

  • Increase Nucleophile Acidity: The rate of the Mitsunobu reaction correlates with the pKa of the acidic pronucleophile.[22][23] For sterically demanding alcohols, switching from benzoic acid (pKa ≈ 4.2) to a more acidic partner like 4-nitrobenzoic acid (pKa ≈ 3.4) can dramatically improve yields.[13][24] The more acidic nucleophile leads to a higher concentration of the corresponding carboxylate anion, which facilitates the Sₙ2 attack.

  • Change the Azodicarboxylate: For hindered systems, more reactive azodicarboxamides like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can be more effective than DEAD or DIAD.[9][13] The betaine intermediate formed from ADDP is a stronger base, which can help in reactions with less acidic nucleophiles or hindered components.[9]

  • Increase Reaction Temperature: While the reaction is typically initiated at 0 °C and run at room temperature, for sterically hindered substrates, gently heating the reaction (e.g., to 40-50 °C) after the initial addition may be necessary to drive the reaction to completion.[21]

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions about planning your reaction.

Q: What is the fundamental mechanism of the Mitsunobu reaction?

A: The reaction is a complex but elegant redox process.[2] In short, the PPh₃ (reductant) and the azodicarboxylate (oxidant) work together to convert the alcohol's hydroxyl group into an excellent leaving group, which is then displaced by the nucleophile in an Sₙ2 fashion.[9][10]

Mitsunobu_Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase PPh3 PPh₃ Betaine Betaine Intermediate [PPh₃⁺-N⁻-R] PPh3->Betaine + DEAD DEAD DEAD/DIAD DEAD->Betaine IonPair Ion Pair [PPh₃⁺-NH-R + R'COO⁻] Betaine->IonPair + R'-COOH Acid R'-COOH (Benzoic Acid) Acid->IonPair Oxyphos Oxyphosphonium Salt [R''-O-PPh₃⁺] Alcohol R''-OH (Propanol) Alcohol->Oxyphos + [PPh₃⁺-NH-R] Product Product (Propoxy Benzoate) Oxyphos->Product + R'COO⁻ (Sₙ2) TPPO TPPO Oxyphos->TPPO

Caption: The Mitsunobu reaction mechanism.

Q: Should I choose DEAD or DIAD for synthesizing propoxy benzoates?

A: Both reagents are highly effective for this type of esterification.[9] However, DIAD is often the preferred choice for several practical reasons:

  • Safety & Stability: DIAD is generally considered safer and more thermally stable than DEAD.[25]

  • Byproduct Removal: The reduced form of DIAD, diisopropyl hydrazinedicarboxylate, is often more crystalline and easier to remove from reaction mixtures than its diethyl counterpart.[17]

Q: What are the ideal starting parameters for my reaction?

A: For a standard reaction between a simple propanol and a benzoic acid, the following conditions provide a robust starting point.

ParameterRecommended ConditionRationale & Key Considerations
Stoichiometry Alcohol (1.0 eq), Acid (1.0-1.2 eq), PPh₃ (1.2-1.5 eq), DIAD (1.2-1.5 eq)A slight excess of the Mitsunobu reagents ensures the reaction goes to completion.[5][6]
Solvent Anhydrous THFTHF is the most common solvent, effectively dissolving all components. Anhydrous conditions are critical.[5][9]
Concentration 0.1 - 0.5 M (relative to the limiting reagent)A moderate concentration is usually effective.
Temperature Add DIAD at 0 °C, then allow to warm to room temperature.Slow addition at low temperature controls the initial exothermic reaction between PPh₃ and DIAD.[6][9]
Reaction Time 4 - 24 hoursProgress should be monitored by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Synthesis of Propyl Benzoate

This protocol details a standard procedure for the esterification of 1-propanol with benzoic acid.

Materials:

  • 1-Propanol (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.3 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add benzoic acid (1.1 eq) and triphenylphosphine (1.3 eq).

  • Add anhydrous THF to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Add 1-propanol (1.0 eq) to the stirring solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly, add DIAD (1.3 eq) dropwise to the reaction mixture over 15-20 minutes. A color change to yellow/orange is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 6-12 hours, monitoring the reaction progress by TLC (staining with potassium permanganate can help visualize the spots).

  • Upon completion, proceed to workup (see Protocol 2 for a recommended method).

Caption: Experimental workflow for propyl benzoate synthesis.

Protocol 2: Chromatography-Free Workup via ZnCl₂ Precipitation

This protocol provides an effective method for removing TPPO from the crude reaction mixture.[18]

Materials:

  • Crude reaction mixture from Protocol 1

  • Zinc Chloride (ZnCl₂)

  • Ethanol (EtOH)

  • Acetone

Procedure:

  • Concentrate the crude reaction mixture from Protocol 1 under reduced pressure to remove the THF.

  • Dissolve the resulting residue in a minimal amount of ethanol.

  • In a separate flask, prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

  • Add the ZnCl₂ solution (1.0 eq relative to the initial PPh₃) to the ethanolic solution of your crude product.

  • Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[18] Scraping the sides of the flask can help induce precipitation.

  • After stirring for 30-60 minutes, cool the mixture in an ice bath to maximize precipitation.

  • Filter the mixture through a pad of celite, washing the solid with cold ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting residue can be further purified by slurrying with acetone to remove any excess inorganic salts, followed by filtration and concentration of the filtrate to yield the purified propoxy benzoate derivative.

References

  • University of Rochester. (n.d.). Removing Triphenylphosphine Oxide. Retrieved from [Link]

  • Wikipedia. (2024, October 27). Mitsunobu reaction. Retrieved from [Link]

  • Patil, S. A., Patil, R., Miller, D. D., & Patil, S. A. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(4), 3149–3157. Retrieved from [Link]

  • Demizu, Y. (2018). Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. In Topics in Medicinal Chemistry. IntechOpen. Retrieved from [Link]

  • Scientific Update. (2023, February 9). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Retrieved from [Link]

  • Saleem, M., & El-Shishtawy, R. M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. Retrieved from [Link]

  • Gagnon, A. (2019). Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions. RSC Advances, 9(62), 36240-36261. Retrieved from [Link]

  • Google Patents. (1997). US6011181A - Triphenylphosphine oxide complex process.
  • Smith, M. (2020). New Directions in the Mitsunobu Reaction. University of Nottingham. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Organic-Synthesis.org. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Imada, Y., et al. (2019). Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. Organic & Biomolecular Chemistry, 17(3), 445-449. Retrieved from [Link]

  • Ma, X., Shi, R., Zhang, B., & Yan, B. (2009). Kinetics of resin-supported Mitsunobu esterification and etherification reactions. Journal of Combinatorial Chemistry, 11(3), 438-445. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Khadse, S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Muramoto, N., Yoshino, K., Misaki, T., & Sugimura, T. (2013). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Synthesis, 45(07), 931-935. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Retrieved from [Link]

  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. The Journal of Organic Chemistry, 54(13), 3045–3049. Retrieved from [Link]

  • Dodge, J. A., & Martin, S. F. (1998). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 178. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Mitsunobu Reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Mitsunobu. Retrieved from [Link]

  • ResearchGate. (2021). Alternative for DEAD in mitsunobu reaction?. Retrieved from [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]

  • Reddit. (2018). Mitsunobu reaction issues. Retrieved from [Link]

  • ResearchGate. (2019). Does Mitsunobu reagents induce real difference in term of yield depending on the nucleophilic functionnal group you desire to introduce ?. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Hydrolysis of Methyl 2-Methoxy-4-propoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for methyl 2-methoxy-4-propoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the hydrolysis of this compound during experimental procedures. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your sample.

Introduction to the Challenge: Ester Hydrolysis

Methyl 2-methoxy-4-propoxybenzoate, like all esters, is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form its parent carboxylic acid (2-methoxy-4-propoxybenzoic acid) and methanol.[1][2] This degradation can be catalyzed by both acidic and basic conditions and is accelerated by increased temperatures.[3][4] For researchers using this compound, unintended hydrolysis can lead to inaccurate experimental results, reduced product yields, and the introduction of impurities. This guide will equip you with the knowledge and practical strategies to mitigate this risk.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a concern for methyl 2-methoxy-4-propoxybenzoate?

Q2: How do the methoxy and propoxy groups on the benzene ring affect the stability of the ester?

A2: The electronic effects of substituents on the benzene ring play a crucial role in the rate of hydrolysis. Both the methoxy group at the ortho-position and the propoxy group at the para-position are electron-donating groups. Electron-donating groups tend to increase the electron density on the carbonyl carbon of the ester, making it less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide ions. This should theoretically increase the stability of methyl 2-methoxy-4-propoxybenzoate compared to unsubstituted methyl benzoate.[6] However, the ortho-methoxy group can also introduce steric hindrance, which may further slow the approach of a nucleophile to the carbonyl carbon.[7]

Q3: Under what conditions is hydrolysis of methyl 2-methoxy-4-propoxybenzoate most likely to occur?

A3: Hydrolysis is most likely to occur under the following conditions:

  • Aqueous solutions: The presence of water is a prerequisite for hydrolysis.

  • Acidic or basic pH: Both strong acids and strong bases can catalyze the reaction. Basic (alkaline) hydrolysis, also known as saponification, is typically irreversible and often faster than acid-catalyzed hydrolysis.[2]

  • Elevated temperatures: Higher temperatures increase the rate of the hydrolysis reaction.[4][8]

  • Prolonged storage in solution: The longer the ester is in an aqueous environment, the greater the extent of hydrolysis.

Q4: How can I detect if my sample of methyl 2-methoxy-4-propoxybenzoate has undergone hydrolysis?

A4: The presence of the hydrolysis product, 2-methoxy-4-propoxybenzoic acid, can be detected by several analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is more polar than the ester and will have a lower Rf value. A second spot appearing below the main ester spot may indicate hydrolysis.

  • High-Performance Liquid Chromatography (HPLC): A new peak with a different retention time will appear. HPLC can also be used to quantify the extent of degradation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH) and the disappearance of the methyl ester singlet (-OCH3) are indicative of hydrolysis.

  • Mass Spectrometry (MS): The appearance of a molecular ion peak corresponding to the mass of 2-methoxy-4-propoxybenzoic acid (C11H14O4, MW: 210.23)[9][10] and the disappearance of the peak for the methyl ester (C12H16O4, MW: 224.25)[11] can confirm hydrolysis.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section provides a structured approach to identifying and resolving common issues related to the hydrolysis of methyl 2-methoxy-4-propoxybenzoate.

Symptom Potential Cause Recommended Action
Low yield of ester after reaction workup Hydrolysis during aqueous extraction/washing steps.- Use ice-cold aqueous solutions for all washes. - Minimize the time the organic layer is in contact with the aqueous phase. - Use a weak base, such as saturated sodium bicarbonate solution, for neutralization instead of strong bases like NaOH or KOH.[1] - Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., Na2SO4 or MgSO4) before solvent evaporation.[1]
Appearance of a second, more polar spot on TLC of a stored sample Improper storage conditions leading to hydrolysis.- Store the solid compound in a tightly sealed container at 2-8°C, protected from moisture.[11] - For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen).[12] - If aqueous buffers are necessary, prepare them fresh at a neutral or slightly acidic pH and store frozen.[3]
Inconsistent results in biological assays Degradation of the compound in the assay buffer.- Check the pH and composition of your assay buffer. Buffers with a pH > 7.4 will accelerate hydrolysis.[3] - Prepare stock solutions in an anhydrous solvent like DMSO and add to the aqueous assay buffer immediately before the experiment. - Run a time-course experiment to assess the stability of the compound in your specific assay buffer.
Visual Troubleshooting Workflow

Hydrolysis_Troubleshooting start Problem: Suspected Hydrolysis (Low Yield, Impurity Detected) check_step Where was the issue observed? start->check_step workup During Reaction Workup check_step->workup Workup storage During Storage check_step->storage Storage assay During Biological Assay check_step->assay Assay workup_q1 Were aqueous washes performed at room temperature? workup->workup_q1 storage_q1 How was the compound stored? storage->storage_q1 assay_q1 What is the pH of the assay buffer? assay->assay_q1 workup_sol1 Solution: Use ice-cold (0-4°C) aqueous solutions for all washes. workup_q1->workup_sol1 Yes workup_q2 Was a strong base (e.g., NaOH) used for neutralization? workup_q1->workup_q2 No workup_sol2 Solution: Use a weak base like saturated NaHCO3 or Na2CO3. workup_q2->workup_sol2 Yes workup_q3 Was the organic layer thoroughly dried? workup_q2->workup_q3 No workup_sol3 Solution: Use an anhydrous drying agent (e.g., Na2SO4) until it no longer clumps. workup_q3->workup_sol3 No storage_solid As a solid storage_q1->storage_solid storage_solution In solution storage_q1->storage_solution storage_solid_q Was it sealed and kept in a dry, cool place? storage_solid->storage_solid_q storage_solution_q Was an anhydrous solvent and inert atmosphere used? storage_solution->storage_solution_q storage_solid_sol Solution: Store solid at 2-8°C in a desiccator. storage_solid_q->storage_solid_sol No storage_solution_sol Solution: Use anhydrous solvents and store under Argon/Nitrogen. storage_solution_q->storage_solution_sol No assay_sol1 Solution: Adjust buffer to neutral or slightly acidic pH if possible. assay_q1->assay_sol1 pH > 7.4 assay_q2 How were stock solutions prepared? assay_q1->assay_q2 pH <= 7.4 assay_sol2 Solution: Prepare high-concentration stocks in anhydrous DMSO and dilute immediately before use. assay_q2->assay_sol2 Aqueous stock

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

To ensure the long-term stability of methyl 2-methoxy-4-propoxybenzoate, adhere to the following storage and handling procedures:

Solid Compound:

  • Store the compound in its original, tightly sealed container.

  • Place the container in a desiccator to protect it from atmospheric moisture.[12]

  • Store the desiccator in a refrigerator at 2-8°C.[11]

  • Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the cold solid.[13]

Solutions:

  • For non-aqueous experiments, prepare solutions using anhydrous solvents.

  • If possible, purge the vial with an inert gas (argon or dry nitrogen) before sealing to displace air and moisture.[13]

  • Store solutions at -20°C or below, protected from light.

  • For aqueous applications, prepare a concentrated stock solution in an anhydrous solvent such as DMSO. Aliquot into single-use volumes and store at -80°C. Dilute an aliquot into the aqueous buffer immediately before use.

Protocol 2: Workup Procedure to Minimize Hydrolysis After Synthesis

This protocol outlines a workup procedure designed to isolate methyl 2-methoxy-4-propoxybenzoate while minimizing hydrolytic degradation.

  • Cool the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature, and then place it in an ice-water bath (0-4°C).

  • Quenching (if applicable): If quenching is necessary, slowly add ice-cold water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization:

    • To remove any acidic catalyst or unreacted carboxylic acid, wash the organic layer with ice-cold, saturated aqueous sodium bicarbonate (NaHCO3) solution.

    • Caution: Perform this wash in a separatory funnel and vent frequently to release any CO2 gas that evolves.

    • Continue washing until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer with ice-cold, saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic phase.[1]

  • Drying:

    • Transfer the organic layer to a clean flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

    • Add the drying agent until it no longer clumps together, indicating that all traces of water have been removed.[1]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Avoid excessive heat during this step.

Visual Workflow for Hydrolysis-Minimizing Workup

Workup_Workflow start Completed Reaction Mixture cool Cool to 0-4°C (Ice Bath) start->cool extract Extract with Organic Solvent cool->extract neutralize Wash with cold, saturated NaHCO3 (Vent Frequently) extract->neutralize brine_wash Wash with cold, saturated NaCl (Brine) neutralize->brine_wash dry Dry organic layer with anhydrous Na2SO4 brine_wash->dry evaporate Filter and Evaporate Solvent (Reduced Pressure, Low Heat) dry->evaporate product Crude Methyl 2-methoxy-4-propoxybenzoate evaporate->product Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_start Ester + H3O+ A_int1 Protonated Ester A_start->A_int1 Protonation A_int2 Tetrahedral Intermediate A_int1->A_int2 + H2O A_prod Carboxylic Acid + Methanol + H3O+ A_int2->A_prod Proton Transfer & Elimination A_prod->A_int2 - H2O B_start Ester + OH- B_int1 Tetrahedral Intermediate B_start->B_int1 Nucleophilic Attack B_int2 Carboxylic Acid + Methanolate B_int1->B_int2 Elimination B_prod Carboxylate + Methanol B_int2->B_prod Proton Transfer (Irreversible)

Sources

Technical Support Center: Scale-Up Challenges for Methyl 2-Methoxy-4-Propoxybenzoate Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of methyl 2-methoxy-4-propoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the successful and efficient synthesis of your target molecule.

I. Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

Q1: What is the most common and scalable synthetic route for methyl 2-methoxy-4-propoxybenzoate?

A1: The most prevalent and industrially viable route involves a two-step process starting from a commercially available substituted phenol. The synthesis begins with a Williamson ether synthesis to introduce the propoxy group, followed by an esterification of the resulting carboxylic acid.[1][2] This approach is favored for its use of readily available starting materials and generally high yields.

Q2: Can you explain the mechanism of the Williamson ether synthesis for introducing the propoxy group?

A2: The Williamson ether synthesis is a classic S(_N)2 reaction.[2] It proceeds via the deprotonation of a phenol (in this case, methyl 4-hydroxy-2-methoxybenzoate or a related precursor) by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the ether linkage. The reaction is typically carried out in a polar aprotic solvent to facilitate the S(_N)2 mechanism.[3]

Troubleshooting Common Synthesis Issues

Q3: My Williamson ether synthesis is showing low conversion. What are the likely causes and how can I improve the yield?

A3: Low conversion in a Williamson ether synthesis can stem from several factors. Insufficiently strong base, poor choice of solvent, or a non-optimal reaction temperature and time can all contribute to incomplete reactions.[4] Ensure your base (e.g., potassium carbonate, sodium hydride) is strong enough to fully deprotonate the phenol.[5] Polar aprotic solvents like DMF or acetonitrile are generally preferred.[5] Additionally, extending the reaction time or moderately increasing the temperature can often drive the reaction to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[6]

Q4: I am observing the formation of an alkene byproduct during the propoxylation step. What is causing this and how can I prevent it?

A4: Alkene formation is a result of a competing E2 elimination reaction, which is more likely to occur with secondary and tertiary alkyl halides, especially in the presence of a strong, sterically hindered base.[2][4] To favor the desired S(_N)2 substitution, it is critical to use a primary alkyl halide like 1-bromopropane. If you are already using a primary halide, consider using a less sterically hindered base or lowering the reaction temperature to disfavor the elimination pathway.

Q5: The esterification step is not going to completion. What are the key parameters to optimize?

A5: Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a reversible reaction.[7] To drive the equilibrium towards the product, a large excess of the alcohol (methanol in this case) is typically used.[6] Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can significantly improve the yield.[6] The choice and amount of acid catalyst (e.g., sulfuric acid) are also critical; ensure a sufficient catalytic amount is used.[6]

II. Troubleshooting Guides

Guide 1: Low Yield in Williamson Ether Synthesis

This guide provides a systematic approach to troubleshooting low yields in the propoxylation step.

Problem Potential Cause(s) Suggested Solution(s) Rationale
Low or No Product Formation Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and anhydrous.A stronger base will more effectively generate the nucleophilic phenoxide required for the reaction.[1]
Inappropriate solvent.Switch to a polar aprotic solvent like DMF or acetonitrile.Polar aprotic solvents solvate the cation of the base, leaving the anion more nucleophilic and accelerating the S(_N)2 reaction.[3]
Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, increase the reaction time or temperature incrementally.[2]S(_N)2 reactions can be slow, and providing more energy or time can be necessary to reach completion.
Poor quality of the alkyl halide.Use a freshly distilled or high-purity alkyl halide.Impurities in the alkyl halide can interfere with the reaction.
Experimental Workflow: Troubleshooting Low Yield

G start Low Yield Observed check_base Is the base strong enough and anhydrous? start->check_base change_base Switch to a stronger base (e.g., NaH) check_base->change_base No check_solvent Is the solvent polar aprotic? check_base->check_solvent Yes change_base->check_solvent change_solvent Use DMF or acetonitrile check_solvent->change_solvent No check_conditions Are reaction time and temperature sufficient? check_solvent->check_conditions Yes change_solvent->check_conditions optimize_conditions Increase reaction time/temperature check_conditions->optimize_conditions No check_reagents Are reagents of high purity? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Purify starting materials check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success G crude_product Crude Product extraction Liquid-Liquid Extraction (Basic Wash) crude_product->extraction organic_layer Organic Layer (Contains Product) extraction->organic_layer aqueous_layer Aqueous Layer (Contains Acidic Impurities) extraction->aqueous_layer drying Dry with Na₂SO₄ organic_layer->drying filtration Filter drying->filtration concentration Concentrate in vacuo filtration->concentration final_purification Final Purification (Distillation/Recrystallization) concentration->final_purification pure_product Pure Product final_purification->pure_product

Caption: General purification workflow for methyl 2-methoxy-4-propoxybenzoate.

III. Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Methyl 4-propoxy-2-methoxybenzoate

This protocol is a general guideline and may require optimization based on specific laboratory conditions and the scale of the reaction.

Materials:

  • Methyl 4-hydroxy-2-methoxybenzoate

  • 1-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyl 4-hydroxy-2-methoxybenzoate (1.0 eq.) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the flask.

  • Alkyl Halide Addition: Slowly add 1-bromopropane (1.2-1.5 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the mobile phase). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an excess of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure methyl 4-propoxy-2-methoxybenzoate.

Protocol 2: Fischer Esterification of 2-Methoxy-4-propoxybenzoic Acid

Materials:

  • 2-Methoxy-4-propoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-4-propoxybenzoic acid (1.0 eq.) in a large excess of methanol (10-20 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Carefully wash with saturated sodium bicarbonate solution until no more gas evolves. Then, wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-methoxy-4-propoxybenzoate.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

IV. Scale-Up Considerations

Scaling up the production of methyl 2-methoxy-4-propoxybenzoate from the lab bench to a pilot or industrial scale introduces a new set of challenges that must be carefully managed.

Key Scale-Up Challenges and Mitigation Strategies
Challenge Potential Issues Mitigation Strategies
Heat Transfer Exothermic reactions can lead to temperature control issues and potential side reactions.Use a jacketed reactor with efficient heat exchange capabilities. Consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.
Mass Transfer Inefficient mixing can lead to localized "hot spots" and incomplete reactions.Employ appropriately designed agitators and baffles to ensure thorough mixing. For heterogeneous reactions, ensure efficient suspension of solids.
Reagent Handling and Addition Handling large quantities of hazardous materials (e.g., strong bases, corrosive acids) poses safety risks.Utilize closed-system transfer methods and automated dosing systems. Ensure proper personal protective equipment (PPE) is used.
Work-up and Purification Large-scale extractions and distillations can be time-consuming and generate significant waste.Optimize phase separation in extractions. For distillation, use a packed column for better separation efficiency. Consider alternative purification methods like melt crystallization for solid products. [8]
Process Safety Potential for runaway reactions, pressure buildup, and solvent flammability.Conduct a thorough process hazard analysis (PHA). Implement appropriate pressure relief systems and ensure adequate ventilation.

V. References

  • Quick Company. An Improved Process For Alkylation Of Phenols. Available from:

  • Google Patents. US4547596A - Separation and recovery of alkylated phenols. Available from:

  • European Patent Office. PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION - EP 1109768 B1. Available from:

  • Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde. Available from:

  • Chemistry Steps. Williamson Ether Synthesis. Available from:

  • ResearchGate. (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Available from:

  • Unknown Source. The Williamson Ether Synthesis. Available from:

  • Benchchem. Technical Support Center: Synthesis of Methyl 4-amino-2-methoxybenzoate. Available from:

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from:

  • Unknown Source. Introduction of Alkyl Phenol Production Process. Available from:

  • Wikipedia. Williamson ether synthesis. Available from:

  • Unknown Source. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from:

  • Benchchem. Improving reaction conditions for Williamson ether synthesis. Available from:

  • Unknown Source. Synthesis of methyl 2-methoxy-4-methybenzoate - PrepChem.com. Available from:

  • Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. Available from:

  • Eureka. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Available from:

  • Unknown Source. Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†. Available from:

  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available from:

  • Semantic Scholar. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Available from:

  • Unknown Source. Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities By Nadine Mohammed Kamel Qa. Available from:

  • Unknown Source. An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Available from:

  • Aidic. Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Available from:

Sources

Validation & Comparative

High-Field vs. Benchtop NMR: Structural Verification of Methyl 2-methoxy-4-propoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation in drug development and synthetic chemistry[1]. Historically, high-field superconducting NMR spectrometers (≥400 MHz) were strictly required for pharmaceutical analysis. However, the recent advent of high-homogeneity benchtop NMR systems (60–100 MHz) has revolutionized in-line process monitoring and rapid QA/QC workflows[2],[3].

This guide provides an objective, data-driven comparison between an 80 MHz benchtop NMR and a 600 MHz high-field NMR using methyl 2-methoxy-4-propoxybenzoate as a model compound. This specific molecule was selected due to its structural complexity—specifically, the presence of heavily overlapping aliphatic/ether resonances and second-order aromatic coupling—which perfectly illustrates the physical limitations and practical applications of both instrument classes.

Mechanistic Causality: Field Strength vs. Spectral Resolution

To understand why benchtop and high-field NMRs yield fundamentally different spectra for the same compound, we must examine the relationship between the Larmor precession frequency (


) and the scalar coupling constant (

).

In high-field NMR systems, the discrepancy between the Larmor precession and the coupling constants is massive (


), resulting in clean, first-order spectra[2]. However, as the magnetic field strength (

) decreases in benchtop systems, the Larmor frequency decreases proportionally, while the

-coupling remains a constant property of the molecule's electron density. When

approaches

, the spectrum devolves into a second-order system characterized by severe signal overlap and "roofing" effects[2].

G B0 Magnetic Field Strength (B0) Larmor Larmor Frequency (ν0) Increases proportionally B0->Larmor J_Coupling J-Coupling Constant (J) Remains Constant B0->J_Coupling No Effect Ratio Δν / J Ratio (Chemical Shift vs Coupling) Larmor->Ratio J_Coupling->Ratio HighField High Ratio (High-Field NMR) First-Order Spectrum Cleanly Resolved Ratio->HighField > 10 LowField Low Ratio (Benchtop NMR) Second-Order Spectrum Signal Overlap Ratio->LowField < 10

Caption: Logical relationship between magnetic field, Larmor frequency, and resolution.

Comparative Performance Analysis

Methyl 2-methoxy-4-propoxybenzoate contains three distinct oxygen-bound aliphatic groups: an ester methyl (-COOCH₃), a methoxy group (-OCH₃), and a propoxy chain (-OCH₂CH₂CH₃).

At 600 MHz, the chemical shift differences between the ester methyl (~3.86 ppm), methoxy (~3.88 ppm), and propoxy -OCH₂- (~3.98 ppm) span roughly 72 Hz. This provides ample space to resolve the 13 Hz-wide propoxy triplet from the two sharp singlets. Conversely, at 80 MHz, this exact same 0.12 ppm window spans only 9.6 Hz. The signals collapse into an unresolved multiplet[2],[1].

Table 1: ¹H NMR Spectral Comparison (CDCl₃)
Proton AssignmentExpected Shift (ppm)600 MHz (High-Field) Multiplicity & Resolution80 MHz (Benchtop) Multiplicity & ResolutionDiagnostic Outcome
Propoxy -CH₃ ~1.04Triplet (3H),

Hz. Cleanly resolved.
Triplet (3H). Cleanly resolved.Comparable
Propoxy -CH₂- ~1.83Sextet (2H),

Hz. Cleanly resolved.
Multiplet (2H). Broad but isolated.Comparable
Ester -COOCH₃ ~3.86Singlet (3H). Cleanly resolved.Multiplet (8H total). Severe Overlap
Methoxy -OCH₃ ~3.88Singlet (3H). Cleanly resolved.Merged with ester and propoxy signals.Severe Overlap
Propoxy -OCH₂- ~3.98Triplet (2H),

Hz. Cleanly resolved.
Merged with ester and methoxy signals.Severe Overlap
Aromatic H-3 ~6.45Doublet (1H),

Hz. Resolved.
Multiplet (2H total). Second-Order AB System
Aromatic H-5 ~6.48Doublet of doublets (1H). Resolved.Merged with H-3. Strong roofing effect.Second-Order AB System
Aromatic H-6 ~7.82Doublet (1H),

Hz. Resolved.
Doublet (1H). Resolved.Comparable

Analytical Verdict: While high-field NMR is mandatory for absolute de novo structural elucidation of this compound, benchtop NMR is highly effective for quantifying the compound in a known matrix by integrating the isolated propoxy -CH₃ (1.04 ppm) or aromatic H-6 (7.82 ppm) signals[3].

Experimental Workflows & Protocols

To ensure a self-validating system, sample preparation must be rigorously standardized. Particulate matter in the sample tube distorts the localized magnetic field homogeneity, artificially broadening spectral lines and negating the resolution capabilities of the spectrometer[4].

Workflow Prep Sample Prep (15 mg Compound) Dissolve Dissolution (0.7 mL CDCl3 + TMS) Prep->Dissolve Filter Filtration (Cotton Wool Plug) Dissolve->Filter Transfer Transfer to Tube (5mm NMR Tube) Filter->Transfer Acquire Data Acquisition (Tuning & Shimming) Transfer->Acquire

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 15.0 ± 0.5 mg of methyl 2-methoxy-4-propoxybenzoate into a clean glass vial.

  • Dissolution & Internal Referencing: Add exactly 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[4]. The deuterium acts as the frequency lock, while TMS provides the 0.00 ppm chemical shift reference.

  • Filtration (Critical Step): Pack a small, tight plug of cotton wool into a glass Pasteur pipette. Pass the dissolved sample through this filter to remove paramagnetic impurities and undissolved particulates that cause line broadening[4].

  • Sample Transfer: Collect the filtrate directly into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP). Ensure the solvent column height is exactly 50–55 mm to center the sample perfectly within the probe's radiofrequency coils.

  • Acquisition & Shimming: Insert the sample into the spectrometer. Lock the magnetic field to the CDCl₃ deuterium signal. Adjust the Z-axis shim gradients until the TMS peak's Full Width at Half Maximum (FWHM) is ≤ 1.0 Hz (for high-field) or ≤ 1.5 Hz (for benchtop). Acquire the ¹H spectrum using a standard 90° pulse sequence with 16 scans and a 10-second relaxation delay.

Conclusion

For the structural verification of methyl 2-methoxy-4-propoxybenzoate, the choice of instrument dictates the analytical ceiling. High-field NMR (600 MHz) remains indispensable for resolving the heavily crowded 3.8–4.0 ppm ether/ester region and extracting precise


-coupling constants from the aromatic ring. Conversely, Benchtop NMR (80 MHz)  provides a robust, cost-effective alternative for process monitoring, provided the analyst relies on the isolated 1.04 ppm or 7.82 ppm resonances for quantification and chemometric tracking.

References

  • Yu, H.-Y., Myoung, S., & Ahn, S. (2021). "Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy." Magnetochemistry, 7(9), 121. URL:[Link]

  • Schmidt, L. F., et al. (2024). "Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation." Organic Process Research & Development. URL:[Link]

  • Bütikofer, M., Stadler, G. R., & Torres, F. (2024). "Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers." Chemistry–Methods, 4(10). URL:[Link]

  • Faculty of Mathematical & Physical Sciences. "Sample Preparation." University College London. URL:[Link]

Sources

Technical Comparison Guide: IR Spectroscopy of Methyl 2-Methoxy-4-Propoxybenzoate Ester Bond

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characterization of methyl 2-methoxy-4-propoxybenzoate , with a specific focus on the ester functionality. As a derivative of salicylic acid and vanillic acid structural motifs, this molecule exhibits unique vibrational signatures influenced by the electronic interplay between the ortho-methoxy and para-propoxy substituents.[1]

This document objectively compares the two dominant IR sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —and introduces Raman Spectroscopy as a necessary orthogonal validator. The goal is to empower researchers to select the optimal method for structural confirmation and purity analysis.

Mechanistic Insight: The Vibrational Signature

To accurately interpret the spectrum, one must understand the electronic environment surrounding the ester bond. The carbonyl (C=O) stretching frequency is a direct reporter of the bond order, which is modulated by resonance and inductive effects.

Electronic Substituent Effects

The methyl ester is attached to a benzene ring with two electron-donating groups (EDGs):[1]

  • 4-Propoxy Group (+R Effect): The oxygen atom in the para position donates electron density into the aromatic ring via resonance. This density is delocalized onto the carbonyl oxygen, increasing the single-bond character of the C=O bond.

    • Result: A red shift (lowering) of the C=O frequency compared to unsubstituted methyl benzoate (~1724 cm⁻¹ → ~1705–1715 cm⁻¹).

  • 2-Methoxy Group (Ortho Effect): The ortho-methoxy group exerts a steric influence that may twist the carbonyl out of coplanarity with the ring, potentially reducing conjugation (blue shift).[1] However, it also donates electrons via resonance. In benzoate systems, the electronic donation often dominates, but the band may broaden or split due to rotameric conformations (cis/trans relative to the carbonyl).[1]

The "Rule of Three" for Aromatic Esters

For reliable identification, look for these three coupled vibrations (Smith, 2018):

  • C=O Stretch: 1730–1700 cm⁻¹ (Strong).

  • C–C–O Stretch: 1300–1250 cm⁻¹ (Strong, often a doublet).

  • O–C–C Stretch: 1150–1050 cm⁻¹ (Strong).

Comparative Analysis of Sampling Techniques

Method A: ATR-FTIR (Diamond Crystal)

The Modern High-Throughput Standard[1]

Overview: ATR (Attenuated Total Reflectance) requires no sample preparation. The solid ester is pressed against a high-refractive-index crystal (Diamond or ZnSe).[1] The evanescent wave penetrates the sample (~0.5–2 µm).

Pros:

  • Speed: Analysis takes <2 minutes.

  • Reproducibility: Eliminates pathlength variations common in pellets.

  • Sample Recovery: Non-destructive; sample can be recovered.

Cons:

  • Peak Shifts: Peaks appear at slightly lower wavenumbers compared to transmission due to the wavelength-dependent depth of penetration (

    
    ).
    
  • Contact Issues: Requires high pressure for crystalline solids to ensure good optical contact.

Method B: Transmission FTIR (KBr Pellet)

The Classical High-Resolution Standard[1]

Overview: The sample is ground with Potassium Bromide (KBr) and pressed into a transparent pellet.

Pros:

  • Spectral Purity: No wavelength-dependent intensity distortion.[1]

  • Sensitivity: Better for detecting weak overtones and combination bands.

  • Library Matching: Most historical reference libraries are built on transmission data.

Cons:

  • Hygroscopicity: KBr absorbs water, creating a broad O-H interference band at 3400 cm⁻¹.[1]

  • Christiansen Effect: Poor grinding leads to scattering artifacts (asymmetric peak tails).

  • Time-Consuming: Preparation takes 10–20 minutes.[1]

Method C: Raman Spectroscopy

The Orthogonal Validator

Overview: Measures inelastic light scattering.[2][3] Complementary to IR.[2][3][4]

Performance:

  • C=O Bond: Weak signal (low polarizability change).

  • Aromatic Ring/C=C: Very strong signal.

  • Utility: Excellent for confirming the substitution pattern of the benzene ring (2,4-disubstitution) which can be obscured in IR.[1]

Summary Data Table
FeatureATR-FTIR (Diamond)Transmission (KBr)Raman (785 nm)
Primary Utility Routine ID, QCStructural ElucidationBackbone/Symmetry Confirmation
Sample Prep None (Direct Contact)Grinding + PressingNone (Direct Focus)
C=O[1] Sensitivity HighHighLow
Aromatic C=C ModerateModerateHigh
Spectral Range 4000–600 cm⁻¹ (Crystal cutoff)4000–400 cm⁻¹4000–100 cm⁻¹
Artifacts Peak shift (correction needed)Water bands, ScatteringFluorescence

Visualization: Resonance & Workflow[1]

Diagram 1: Resonance Effects on the Ester Bond

This diagram illustrates how the 4-propoxy group reduces the double bond character of the carbonyl, explaining the frequency shift.

ResonanceEffect Figure 1: Mechanistic pathway of substituent-induced frequency shift in benzoate esters. Substituent 4-Propoxy Group (Electron Donor) Ring Benzene Ring (Conjugation Bridge) Substituent->Ring +R Effect (Donates e⁻) Carbonyl Ester Carbonyl (C=O) Target Bond Ring->Carbonyl Delocalization increases single bond character Frequency IR Frequency Shift (Red Shift to ~1710 cm⁻¹) Carbonyl->Frequency Lower Force Constant (k)

Diagram 2: Analytical Workflow Decision Tree

Workflow Figure 2: Decision matrix for selecting the appropriate spectroscopic technique. Start Start: Solid Sample Methyl 2-methoxy-4-propoxybenzoate Goal Define Analytical Goal Start->Goal Routine Method A: ATR-FTIR Goal->Routine Routine ID / Purity Structure Method B: KBr Pellet Goal->Structure Detailed Structural Analysis Aqueous Method C: Raman Goal->Aqueous Sample in Glass/Water ResultA Compare to Ref (± 2 cm⁻¹) Routine->ResultA Correction Applied? ResultB Analyze Overtones Fingerprint Region Structure->ResultB Check Water Band

Experimental Protocol: ATR-FTIR Analysis

Objective: To confirm the identity of Methyl 2-methoxy-4-propoxybenzoate.

Equipment:

  • FTIR Spectrometer (e.g., Bruker, Thermo, PerkinElmer).[1]

  • Single-bounce Diamond ATR accessory.[1]

Step-by-Step Procedure:

  • System Validation (Background):

    • Clean the crystal with isopropanol and a lint-free wipe.

    • Collect a background spectrum (Air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).

    • Validation: Ensure the background shows characteristic atmospheric CO₂ (2350 cm⁻¹) and H₂O lines, but no contaminant peaks in the fingerprint region.

  • Sample Loading:

    • Place approximately 5–10 mg of the solid ester onto the center of the diamond crystal.

    • Lower the pressure arm (anvil) until the force gauge indicates optimal contact (typically ~80–100 N).

    • Note: Do not overtighten, as this can crack the sample particles, but insufficient pressure yields noisy spectra.[1]

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Accumulate 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Perform an "ATR Correction" (software algorithm) if comparing directly to a transmission library.

  • Critical Peak Verification (Pass/Fail Criteria):

    • Ester C=O: Must be present at 1715 ± 5 cm⁻¹ .

    • Aromatic C=C: Sharp bands at 1600 cm⁻¹ and 1580 cm⁻¹ .

    • Ether C-O-C: Strong bands in the 1280–1200 cm⁻¹ region (asymmetric stretching of Ar-O-C).

    • Aliphatic C-H: Peaks at 2960–2870 cm⁻¹ (propyl/methyl groups) must be present but weaker than C=O.

  • Cleaning:

    • Remove sample with a soft tissue.

    • Clean with methanol or isopropanol.

    • Record a short scan to verify no carryover.

References

  • Smith, B. C. (2018).[5] The C=O[4][5][6][7] Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.[1] Spectroscopy Online. Retrieved from [Link]

  • Larkin, P. (2011).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8]

  • NIST Chemistry WebBook. Methyl 2-methoxybenzoate IR Spectrum. Retrieved from [Link][1]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-Methoxy-4-Propoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of methyl 2-methoxy-4-propoxybenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for molecular characterization. We will explore the primary fragmentation pathways, compare them with alternative ionization methods, and provide supporting data and protocols to ensure scientific rigor.

Introduction: The Significance of Structural Elucidation

Methyl 2-methoxy-4-propoxybenzoate is a substituted aromatic ester with potential applications in organic synthesis and materials science. Mass spectrometry is a cornerstone technique for the structural elucidation of such molecules, providing a fragmentation "fingerprint" that is unique to its chemical architecture. Understanding the fragmentation patterns is crucial for unambiguous identification, purity assessment, and metabolic studies. This guide will focus on the fragmentation behavior under Electron Ionization (EI), a widely used "hard" ionization technique that induces extensive and informative fragmentation.

Foundational Principles of Electron Ionization (EI) Mass Spectrometry

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical species known as the molecular ion (M+•). The molecular ion is often unstable and contains excess internal energy, leading it to undergo a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured, generating a mass spectrum that reflects the molecule's structure. Aromatic compounds, due to their stable ring systems, often produce a prominent molecular ion peak.

Predicted Fragmentation Pathways of Methyl 2-Methoxy-4-Propoxybenzoate

The structure of methyl 2-methoxy-4-propoxybenzoate (C₁₂H₁₆O₄, Molecular Weight: 224.25 g/mol ) offers several potential fragmentation pathways under EI conditions. The stability of the resulting carbocations and neutral losses are the primary drivers of these pathways.

The fragmentation begins with the formation of the molecular ion at m/z 224 .

A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group.[1][2] For aromatic esters, the loss of the alkoxy group (•OR) is particularly favorable as it results in a highly resonance-stabilized acylium ion.[1]

  • Loss of a methoxy radical (•OCH₃): This is a highly probable fragmentation, leading to the formation of a stable acylium ion at m/z 193 . This ion is stabilized by the aromatic ring and its substituents.

The McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group and an accessible gamma-hydrogen.[3] In methyl 2-methoxy-4-propoxybenzoate, the propoxy group provides a gamma-hydrogen relative to the carbonyl group (via the ether oxygen). This rearrangement involves the transfer of this hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the elimination of a neutral alkene (propene, C₃H₆).[4]

  • Loss of propene (C₃H₆): This rearrangement leads to the formation of a significant radical cation at m/z 182 .

The ether linkage of the propoxy group is another site for fragmentation.

  • Loss of a propyl radical (•C₃H₇): Cleavage of the C-O bond in the propoxy group results in the loss of a propyl radical, forming an ion at m/z 181 .

  • Loss of a propoxy radical (•OC₃H₇): While less common for aromatic ethers, the loss of the entire propoxy group could lead to a fragment at m/z 153 .

The primary fragment ions can undergo further fragmentation, providing additional structural information.

  • From the m/z 193 ion: The acylium ion can lose a molecule of carbon monoxide (CO), a common fragmentation for such species, to produce an ion at m/z 165 .

  • From the m/z 182 ion: The ion resulting from the McLafferty rearrangement can subsequently lose a methyl radical (•CH₃) from the methoxy group to form an ion at m/z 167 .

The stable aromatic ring itself can fragment, although this typically results in lower abundance ions. The presence of a peak at m/z 77 , corresponding to the phenyl cation (C₆H₅⁺), is a common indicator of a benzene ring.[5][6]

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways of methyl 2-methoxy-4-propoxybenzoate under electron ionization.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M Methyl 2-methoxy-4-propoxybenzoate (M+•) m/z = 224 F193 [M - •OCH3]+ m/z = 193 M->F193 -•OCH3 F182 [M - C3H6]+• (McLafferty) m/z = 182 M->F182 -C3H6 F181 [M - •C3H7]+ m/z = 181 M->F181 -•C3H7 F165 [m/z 193 - CO]+ m/z = 165 F193->F165 -CO F167 [m/z 182 - •CH3]+ m/z = 167 F182->F167 -•CH3

Caption: Predicted EI fragmentation of methyl 2-methoxy-4-propoxybenzoate.

Summary of Predicted Mass Spectrum Data

The following table summarizes the key predicted fragments, their mass-to-charge ratios (m/z), and their proposed structures.

m/zProposed Structure/FormationRelative Abundance
224Molecular Ion [C₁₂H₁₆O₄]+•Moderate
193[M - •OCH₃]+ (Acylium ion)High
182[M - C₃H₆]+• (McLafferty Rearrangement)High
181[M - •C₃H₇]+Moderate
167[m/z 182 - •CH₃]+Low to Moderate
165[m/z 193 - CO]+Low to Moderate
153[M - •OC₃H₇]+Low
77[C₆H₅]+ (Phenyl cation)Low
Comparison with Alternative Ionization Techniques

The choice of ionization technique significantly impacts the resulting mass spectrum. While EI is a "hard" technique that provides rich structural information through fragmentation, "soft" ionization techniques are used when preservation of the molecular ion is paramount.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique commonly used for polar and thermally labile molecules. If methyl 2-methoxy-4-propoxybenzoate were analyzed by ESI, the primary ion observed would likely be the protonated molecule, [M+H]⁺, at m/z 225 , or a sodiated adduct, [M+Na]⁺, at m/z 247 . Fragmentation would be minimal unless induced by techniques like collision-induced dissociation (CID).

  • Chemical Ionization (CI): CI is another soft ionization technique that uses a reagent gas to ionize the analyte through proton transfer or adduction. Similar to ESI, CI would be expected to produce a prominent protonated molecule at m/z 225 with significantly less fragmentation compared to EI.

This comparison highlights the complementary nature of different ionization methods. EI is superior for detailed structural elucidation of unknown small molecules, while ESI and CI are better suited for accurate molecular weight determination and the analysis of fragile compounds.

Experimental Protocol: GC-EI-MS Analysis

This section provides a standard protocol for the analysis of methyl 2-methoxy-4-propoxybenzoate using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Objective: To obtain the electron ionization mass spectrum of methyl 2-methoxy-4-propoxybenzoate.

Instrumentation:

  • Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL solution of methyl 2-methoxy-4-propoxybenzoate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Final hold: 5 minutes at 280 °C

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

  • Data Analysis:

    • Identify the chromatographic peak corresponding to methyl 2-methoxy-4-propoxybenzoate.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation patterns.

Conclusion

The electron ionization mass spectrum of methyl 2-methoxy-4-propoxybenzoate is predicted to be characterized by a moderate molecular ion peak at m/z 224 and prominent fragment ions at m/z 193 and 182, resulting from α-cleavage and McLafferty rearrangement, respectively. Further fragmentation of the propoxy side chain and secondary fragmentation of the primary ions provide a comprehensive structural fingerprint. A comparative analysis with soft ionization techniques like ESI and CI underscores the utility of EI for detailed structural elucidation. The provided experimental protocol offers a reliable method for obtaining high-quality mass spectral data for this and similar compounds. This guide serves as a valuable resource for researchers utilizing mass spectrometry for the characterization of organic molecules.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). Wiley. [Link][7][8]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link][1]

  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link][4]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. [Link][3]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link][2]

  • Doc Brown's Chemistry. (2025, December 4). Interpreting the mass spectrum of benzene C6H6. [Link][5]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (2018). St. Francis Xavier University. [Link][6]

Sources

Comparative Technical Guide: Methyl 2,4-Dimethoxybenzoate vs. Methyl 2-Methoxy-4-Propoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the optimization of benzoic acid derivatives for pharmaceutical and agrochemical applications, the modulation of alkoxy side chains is a critical strategy for tuning lipophilicity (LogP) and steric fit without altering the core electronic properties of the scaffold.

This guide compares two structural analogs:

  • Methyl 2,4-dimethoxybenzoate (M24DMB): A standard, compact building block used widely in organic synthesis.

  • Methyl 2-methoxy-4-propoxybenzoate (M2M4PB): A lipophilic analog often synthesized to probe hydrophobic pockets in target receptors (SAR studies) or to alter solubility profiles.

Key Technical Insight: While M24DMB synthesis is a trivial exhaustive methylation, the synthesis of M2M4PB requires exploiting the regioselective nucleophilicity of the 4-hydroxyl group over the hydrogen-bonded 2-hydroxyl group. This guide details the mechanistic rationale and protocols for this selective transformation.

Physicochemical Profile Comparison

The substitution of a methyl group with a propyl group at the 4-position significantly alters the physicochemical landscape of the molecule, primarily affecting hydrophobicity and crystal packing.

PropertyMethyl 2,4-dimethoxybenzoate (M24DMB)Methyl 2-methoxy-4-propoxybenzoate (M2M4PB)Impact on Application
CAS Number 2150-41-6174261-07-5Identification
Molecular Weight 196.20 g/mol 224.25 g/mol Mass Spec shift (+28 Da)
Formula C₁₀H₁₂O₄C₁₂H₁₆O₄Elemental Analysis
LogP (Predicted) ~1.6 - 1.8~2.27 - 2.5Critical: M2M4PB has higher membrane permeability.
H-Bond Donors 00No change in donor capacity.[1]
H-Bond Acceptors 44Similar electronic engagement.
Melting Point 108°C (Solid)Variable (Likely lower due to flexible chain)Solid-state handling.
Steric Bulk (4-pos) Low (Compact)Medium (Flexible chain)Probing deep hydrophobic pockets.

Expert Insight: The increase in LogP (~0.5–0.7 units) makes M2M4PB a superior candidate for blood-brain barrier (BBB) penetration studies compared to the more polar M24DMB.

Synthetic Pathways & Regioselectivity[2][3]

The synthesis of these two molecules diverges significantly. M24DMB utilizes "brute force" alkylation, whereas M2M4PB requires "precision" alkylation.

The Mechanistic Driver: Intramolecular Hydrogen Bonding

In the starting material, Methyl 2,4-dihydroxybenzoate , the hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester.

  • Effect: The 2-OH proton is less acidic (pKa elevated) and the oxygen is less nucleophilic.

  • Result: The 4-OH is electronically distinct and accessible, allowing for highly selective alkylation at the 4-position using mild bases (e.g., K₂CO₃ or CsHCO₃).

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways.

SynthesisPathways cluster_mechanism Selectivity Mechanism Start Methyl 2,4-dihydroxybenzoate (Starting Material) StepA1 Exhaustive Methylation (MeI or DMS, Excess Base) Start->StepA1 Route A: Non-selective StepB1 Selective 4-O-Alkylation (1 eq Propyl Bromide, Mild Base) Start->StepB1 Route B: Regioselective ProductA Methyl 2,4-dimethoxybenzoate (M24DMB) StepA1->ProductA InterB Intermediate: Methyl 2-hydroxy-4-propoxybenzoate StepB1->InterB 4-OH reacts first (2-OH is H-bonded) StepB2 2-O-Methylation (MeI, K2CO3, Heat) InterB->StepB2 ProductB Methyl 2-methoxy-4-propoxybenzoate (M2M4PB) StepB2->ProductB Mechan 2-OH is H-bonded to Carbonyl Result: 4-OH is ~10x more nucleophilic

Figure 1: Divergent synthetic pathways. Route A represents standard dimethylation. Route B exploits the reduced nucleophilicity of the 2-OH group to install the propyl chain selectively at position 4.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2,4-dimethoxybenzoate (M24DMB)

Use this protocol for bulk generation of the standard scaffold.

  • Dissolution: Dissolve Methyl 2,4-dihydroxybenzoate (10 mmol) in Acetone (30 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 25 mmol, 2.5 eq).

  • Alkylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate (25 mmol, 2.5 eq).

  • Reflux: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Methanol/Water.

  • Yield Expectation: >90%.

Protocol B: Synthesis of Methyl 2-methoxy-4-propoxybenzoate (M2M4PB)

Use this protocol for high-precision analog synthesis.

Step 1: Selective 4-O-Propylation

  • Setup: In a round-bottom flask, dissolve Methyl 2,4-dihydroxybenzoate (10 mmol) in Acetonitrile (ACN, 40 mL).

  • Base Selection: Add Cesium Bicarbonate (CsHCO₃) or K₂CO₃ (11 mmol, 1.1 eq). Note: Avoid large excess of base to prevent di-alkylation.

  • Reagent Addition: Add n-Propyl Bromide (11 mmol, 1.1 eq) dropwise.

  • Reaction: Stir at 60°C for 8 hours.

    • Checkpoint: TLC should show a major spot (mono-alkylated) and a faint spot (starting material). If di-alkylated product appears (high Rf), reduce temperature.

  • Isolation: Evaporate solvent, partition between EtOAc and Water. The organic layer contains predominantly Methyl 2-hydroxy-4-propoxybenzoate .

Step 2: Methylation of the 2-Position

  • Re-dissolution: Dissolve the crude intermediate from Step 1 in DMF (10 mL).

  • Forcing Conditions: Add K₂CO₃ (15 mmol) and Methyl Iodide (15 mmol).

  • Reaction: Heat to 60–80°C for 3 hours. The intramolecular H-bond must be overcome by the excess base and heat.

  • Purification: Column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required to remove traces of the di-propyl byproduct if Step 1 wasn't 100% selective.

Analytical Validation (Self-Validating Systems)

To ensure the correct isomer was synthesized (specifically for M2M4PB), use the following NMR diagnostic markers.

FeatureM24DMB (Standard)M2M4PB (Target)Diagnostic Signal
Aromatic Region 3 protons3 protonsSimilar pattern (d, d, dd).
Methoxy Signals Two singlets (~3.8 ppm)One singlet (~3.8 ppm)Loss of one -OCH₃ singlet confirms change.
Propyl Signals NoneTriplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~4.0 ppm)Appearance of propyl chain signals.
NOESY/HMBC --Validation: HMBC correlation between Propyl-OCH₂ protons and C4 aromatic carbon confirms regiochemistry.

References

  • National Institutes of Health (NIH). (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PubMed Central. Retrieved from [Link]

    • Citation Note: This paper establishes the protocol for CsHCO₃-mediated selective alkylation at the 4-position, which is the foundational method for synthesizing the M2M4PB intermedi
  • PubChem. (2023).[2] Methyl 2,4-dihydroxybenzoate Compound Summary. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Properties of Alkoxy Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption properties of a homologous series of alkoxy benzoates, specifically the p-hydroxybenzoate esters (parabens). It is designed to offer researchers and professionals in drug development a clear understanding of how molecular structure influences spectroscopic characteristics, supported by experimental data and standardized protocols.

Introduction: The Significance of Alkoxy Benzoates and Their UV-Vis Profile

Alkoxy benzoates are a class of organic compounds characterized by a benzene ring substituted with both a carboxylate ester and an alkoxy (or alkyl ester) group. Their molecular structure, featuring a conjugated π-electron system within the benzene ring, makes them chromophores that absorb light in the UV region of the electromagnetic spectrum.[1] This property is fundamental to their application in various scientific and industrial fields, including their use as preservatives in cosmetics and pharmaceuticals, and as UV filtering agents.[2][3]

Understanding the UV-Vis absorption profile—specifically the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε)—is critical for several reasons:

  • Quantitative Analysis: The Beer-Lambert law allows for the precise quantification of these compounds in various matrices.[4]

  • Quality Control: Verifying the identity and purity of raw materials and finished products.[5]

  • Photostability Assessment: Determining the susceptibility of a compound to degradation upon exposure to UV radiation, a crucial factor for UV filters and drug formulations.[6]

  • Structure-Activity Relationship (SAR) Studies: Elucidating how modifications to the alkoxy group influence the electronic transitions within the molecule.

This guide focuses on the widely studied p-hydroxybenzoate series (methyl, ethyl, propyl, and butylparaben) as a representative model for alkoxy benzoates. We will explore the subtle yet significant effects of increasing the alkyl chain length on their UV-Vis absorption characteristics.

Theoretical Background: Electronic Transitions in Benzoate Chromophores

The UV absorption of alkoxy benzoates is primarily due to π → π* electronic transitions within the benzene ring chromophore. The benzene ring itself exhibits characteristic absorption bands, and the presence of substituents—the ester and hydroxyl groups—modifies these transitions.[1]

The key electronic features are:

  • The Benzenoid System: The conjugated system of the benzene ring is the primary chromophore.

  • Auxochromic Effect: The para-hydroxyl group (-OH) and the ester group (-COOR) act as auxochromes. Their lone pair electrons can delocalize into the ring, increasing the extent of the conjugated system. This typically results in a bathochromic shift (a shift to a longer λmax) and a hyperchromic effect (an increase in molar absorptivity, ε) compared to unsubstituted benzene.[1]

The general expectation is that as the alkyl chain (R) of the ester group increases (methyl → ethyl → propyl → butyl), the direct electronic effect on the chromophore will be minimal. The alkyl groups are not part of the conjugated system and primarily influence physical properties like solubility. Therefore, significant shifts in λmax are not anticipated across the homologous series. However, minor variations can occur due to solvent interactions and subtle conformational effects.

Comparative UV-Vis Absorption Data

The following table summarizes the key UV-Vis absorption parameters for a homologous series of p-hydroxybenzoates, measured in an alcohol-based solvent (ethanol or methanol). These compounds serve as an excellent proxy for understanding the behavior of simple alkoxy benzoates.

CompoundStructureAlkyl Groupλmax (nm)Molar Absorptivity (ε)Reference
Methyl p-hydroxybenzoate C8H8O3Methyl (-CH₃)~256~16,980[7][8]
Ethyl p-hydroxybenzoate C9H10O3Ethyl (-C₂H₅)~259Not specified[9]
Propyl p-hydroxybenzoate C10H12O3Propyl (-C₃H₇)~257~16,218[10]
Butyl p-hydroxybenzoate C11H14O3Butyl (-C₄H₉)~255-258Not specified[5][11]

Molar absorptivity for methylparaben was calculated from reported log(ε). Molar absorptivity for propylparaben was calculated from its reported log(ε) of 3.21. The λmax for butylparaben is inferred from analytical methods rather than a direct spectral report.

Analysis of Results: The experimental data confirms the theoretical predictions. The λmax for all four p-hydroxybenzoate esters remains remarkably consistent, hovering around 256-259 nm . This indicates that the primary π → π* transition of the p-hydroxybenzoyl chromophore is not significantly influenced by the length of the non-conjugated alkyl ester chain. The minor variations observed are within the expected range of experimental and solvent-related differences.

The molar absorptivity (ε) also remains in a similar range for methyl and propylparaben, suggesting that the probability of the electronic transition is largely unaffected by the change from a methyl to a propyl group.

Experimental Protocol: A Self-Validating System for UV-Vis Analysis

This section provides a standardized, step-by-step methodology for obtaining the UV-Vis absorption spectrum of an alkoxy benzoate. The protocol is designed to be self-validating by incorporating a linearity check, which ensures adherence to the Beer-Lambert law.

Materials and Equipment
  • UV-Vis Spectrophotometer (double-beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Micropipettes

  • Alkoxy benzoate standard (e.g., Propylparaben)

  • Solvent: Ethanol (spectroscopic grade)

Workflow Diagram

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_validation Data Validation & Interpretation s1 1. Prepare Stock Solution (e.g., 100 µg/mL Propylparaben in Ethanol) s2 2. Create Serial Dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) s1->s2 Dilute a3 5. Measure Absorbance (Scan each standard solution) s2->a3 Analyze a1 3. Set Instrument Parameters (Scan Range: 200-400 nm) a2 4. Perform Baseline Correction (Use Ethanol in both cuvettes) a1->a2 a2->a3 v1 6. Identify λmax (Wavelength of highest absorbance) a3->v1 v2 7. Plot Calibration Curve (Absorbance vs. Concentration at λmax) v1->v2 v3 8. Verify Linearity (Check R² value > 0.995) v2->v3

Caption: Experimental workflow for UV-Vis analysis of alkoxy benzoates.

Step-by-Step Methodology
  • Preparation of Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of the propylparaben standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with spectroscopic grade ethanol. This is your stock solution.

    • Causality: Using a volumetric flask and analytical balance ensures the high accuracy required for quantitative analysis. Ethanol is chosen for its ability to dissolve parabens and its UV transparency above 210 nm.[12][13]

  • Preparation of Working Standards:

    • Perform serial dilutions of the stock solution to prepare at least five working standards. For example, to make 2, 4, 6, 8, and 10 µg/mL standards in 10 mL volumetric flasks, pipette 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the stock solution, respectively, and dilute to the mark with ethanol.

    • Causality: A series of standards is essential for creating a calibration curve to verify linearity and ensure the measurements fall within the instrument's optimal absorbance range (typically 0.1-1.0 A).

  • Instrument Setup and Baseline Correction:

    • Turn on the spectrophotometer and allow the lamps to stabilize.

    • Set the scan range from 400 nm down to 200 nm.

    • Fill both the sample and reference cuvettes with the ethanol blank.

    • Perform a baseline correction to zero the instrument and subtract the absorbance of the solvent and cuvettes.

  • Spectral Measurement:

    • Empty the sample cuvette and rinse it with the lowest concentration standard before filling it.

    • Place the standard in the sample holder and run the spectral scan. Save the data.

    • Repeat this process for all working standards, moving from the lowest to the highest concentration.

    • Trustworthiness: Rinsing the cuvette with the solution to be measured prevents dilution errors. Measuring from low to high concentration minimizes carryover effects.

  • Data Analysis and Validation:

    • From the spectrum of a mid-range standard, identify the wavelength of maximum absorbance (λmax). For propylparaben, this should be around 257 nm.[10]

    • Record the absorbance of each standard at this fixed λmax.

    • Create a scatter plot of Absorbance (y-axis) versus Concentration (x-axis).

    • Perform a linear regression on the data points. The resulting coefficient of determination (R²) should be ≥ 0.995 to confirm linearity and validate the method.

Key Influencing Factors

Solvent Effects

The choice of solvent can influence the position and intensity of absorption bands. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the chromophore by the solvent molecules.

  • Polarity: Increasing solvent polarity can lead to shifts in λmax. For π → π* transitions, polar solvents often cause a small bathochromic (red) shift.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding, like ethanol, can interact with the hydroxyl and ester groups of p-hydroxybenzoates, potentially causing spectral shifts compared to non-polar solvents like hexane.

Caption: Influence of solvent polarity on electronic energy levels.

Photostability

Photostability refers to a molecule's resistance to degradation when exposed to light. For compounds like alkoxy benzoates used in sunscreens or in products packaged in transparent containers, this is a critical parameter. UV-Vis spectroscopy is the primary tool for assessing photostability. The protocol involves:

  • Measuring the initial UV-Vis spectrum of the compound in solution.

  • Exposing the solution to a controlled UV source for a defined period.

  • Periodically re-measuring the spectrum to monitor any decrease in the absorbance at λmax, which indicates degradation of the chromophore.

A photostable compound will show minimal change in its absorption spectrum over time.

Conclusion

The UV-Vis absorption properties of simple alkoxy benzoates, represented by the p-hydroxybenzoate series, are dominated by the electronic transitions of the core benzenoid chromophore. The λmax is consistently found in the 255-260 nm range, demonstrating that the length of the non-conjugated alkyl ester chain has a negligible effect on the energy of the π → π* transition. This consistency makes UV-Vis spectroscopy a highly reliable and robust method for the quantitative analysis and identification of this class of compounds. By following standardized and self-validating experimental protocols, researchers can ensure the generation of accurate and reproducible data for applications ranging from quality control to advanced formulation development.

References

  • PubChem. Propylparaben | C10H12O3 | CID 7175. National Center for Biotechnology Information. [Link]

  • Chromalytica. UV Spectra Database. [Link]

  • Iglesias, E. et al. (2011). Electronic Supplementary Material (ESI) for Photochemical & Photobiological Sciences. Royal Society of Chemistry. [Link]

  • PubChem. 4-Aminobenzoic Acid | C7H7NO2 | CID 978. National Center for Biotechnology Information. [Link]

  • Lib4RI. Spectra & Spectral Data. [Link]

  • Sager, E. E., Schooley, M. R., et al. (1945). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Journal of Research of the National Bureau of Standards, 35, 521-538. [Link]

  • NIST. UV/Vis Database User's Guide. National Institute of Standards and Technology. [Link]

  • SIELC Technologies. (2020). Propylparaben. [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

  • ChemBK. Ethyl P-Hydroxybenzoate. [Link]

  • Tarras-Wahlberg, N., et al. (2009). UV spectra for solvents used in cosmetic formulations dissolved in analytical grade hexane. Vitae, Revista De La Facultad De Química Farmacéutica. [Link]

  • Kristianingrum, S. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. [Link]

  • SIELC Technologies. (2024). UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]

  • ResearchGate. (2010). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... [Link]

  • Sager, E. E., Schooley, M. R., et al. (1945). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate and potassium p-phenolsulfonate. PubMed. [Link]

  • science-softCon. UV/Vis+ Photochemistry Database. [Link]

  • NIST. Methylparaben. NIST Chemistry WebBook. [Link]

  • SCCNFP. (2000). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. European Commission. [Link]

  • Cosmetic Ingredient Review. (2008). Final Amended Report on the Safety Assessment of Parabens. [Link]

  • Ahmed, A. M. K., et al. (2016). Spectrophotometric Determination of Methyl Paraben in Pharmaceutical Formulations by Oxidative Coupling Reaction. ResearchGate. [Link]

  • PubChem. Butylparaben | C11H14O3 | CID 7184. National Center for Biotechnology Information. [Link]

  • Delgado, D. R., et al. (2023). Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures. MDPI. [Link]

  • Popović, I., et al. (2007). Determination of Preservative Parabens in Oral and Injection Formulations by HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • JECFA. (1998). ETHYL p-HYDROXYBENZOATE. FAO. [Link]

  • Japanese Pharmacopoeia. (2006). Ethyl Parahydroxybenzoate. [Link]

  • Jiménez, S., et al. (2005). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. Journal of Chemical & Engineering Data. [Link]

  • rusbianto. (2013). Analytical Method of Propyl Paraben. Scribd. [Link]

  • Ataman Kimya. ETHYLPARABEN (ETHYL PARA-HYDROXYBENZOATE). [Link]

  • JECFA. (1998). METHYL p-HYDROXYBENZOATE. FAO. [Link]

  • European Medicines Agency. (2005). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • Soni, M. G., et al. (2002). Evaluation of the health aspects of methyl paraben: a review of the published literature. Food and Chemical Toxicology. [Link]

  • ResearchGate. (2019). Determination of methyl paraben in some cosmetics and pharmaceutical by liquid liquid extraction and spectrophotometric technique. [Link]

  • SIELC Technologies. (2020). Methylparaben. [Link]

  • Oreate AI. (2025). Unveiling P-Hydroxybenzoic Acid: A Versatile Compound in Modern Applications. [Link]

  • SIELC Technologies. (2020). Ethylparaben. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 2-methoxy-4-propoxybenzoate

[1]

Executive Summary & Core Directive

Do not dispose of Methyl 2-methoxy-4-propoxybenzoate down the drain. As a lipophilic organic ester, this compound poses a risk of bioaccumulation and aquatic toxicity if released into municipal water systems.[1] The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]

This guide outlines the segregation, packaging, and regulatory classification required to move this specific intermediate from the benchtop to final destruction safely.

Chemical Profile & Risk Assessment

Understanding the physicochemical nature of the target compound is the first step in a self-validating safety protocol.[1]

PropertySpecificationOperational Implication
Chemical Name Methyl 2-methoxy-4-propoxybenzoateTarget Analyte
CAS Number 174261-07-5Use for waste profiling/manifests [1].[1]
Functional Group Benzoate EsterSusceptible to hydrolysis in strong bases; combustible.[1]
Physical State Solid / PowderGenerates dust; requires particulate respiratory protection.[1]
Primary Hazards Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses) required.
Storage 2-8°C (Recommended)Keep waste containers away from heat sources [1].

Scientific Rationale: As a benzoate ester, the molecule is relatively stable but can undergo hydrolysis to form benzoic acid derivatives and alcohols if exposed to strong acids or bases [2]. Therefore, waste segregation is critical to prevent uncontrolled exothermic hydrolysis in the waste container.

Pre-Disposal Protocol: Segregation & Compatibility

Before removing the waste from the fume hood, you must categorize it correctly to prevent cross-reactivity.

A. Chemical Segregation Rules
  • INCOMPATIBLE: Strong Oxidizers (e.g., Nitric Acid, Peroxides). Risk: Fire/Explosion.

  • INCOMPATIBLE: Strong Bases (e.g., Sodium Hydroxide). Risk: Hydrolysis/Heat Generation.

  • COMPATIBLE: Non-halogenated organic solvents (e.g., Methanol, Ethyl Acetate).

B. Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.[1]

  • Liquid Waste (Solutions): HDPE or Amber Glass carboys.

    • Note: Avoid metal containers if the waste solution is acidic.

Step-by-Step Disposal Workflow

The following decision matrix outlines the operational logic for disposing of pure substance versus reaction mixtures.

DisposalWorkflowStartWaste Generation:Methyl 2-methoxy-4-propoxybenzoateStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathLiquidPathSolution / Reaction MixtureStateCheck->LiquidPathSolidPackDouble-bag in polyethylenePlace in HDPE Wide-Mouth JarSolidPath->SolidPackLiquidSegCheck Solvent TypeLiquidPath->LiquidSegLabelingApply Hazardous Waste Label(List all constituents %)SolidPack->LabelingHaloHalogenated Solvent(DCM, Chloroform)LiquidSeg->HaloNonHaloNon-Halogenated Solvent(MeOH, EtOAc)LiquidSeg->NonHaloHalo->LabelingNonHalo->LabelingStorageSatellite Accumulation Area(Secondary Containment)Labeling->StorageFinalTransfer to EHSfor IncinerationStorage->Final

Figure 1: Decision matrix for categorizing and packaging benzoate ester waste streams.

Detailed Protocol:

Scenario A: Disposing of Pure Solid

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If dust is visible, use a particulate respirator (N95 or P100).

  • Containment: Transfer the solid into a clear polyethylene bag. Seal the bag with tape.

  • Secondary Container: Place the sealed bag into a rigid HDPE waste container.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Methyl 2-methoxy-4-propoxybenzoate.[1][2]

    • Hazard Checkbox: "Toxic" and "Irritant".[1]

Scenario B: Disposing of Solutions (HPLC Waste/Mother Liquors)

  • Solvent Check: Identify the primary solvent.[1]

  • Segregation:

    • If dissolved in Dichloromethane (DCM) : Pour into "Halogenated Waste" carboy.

    • If dissolved in Methanol/Acetonitrile : Pour into "Non-Halogenated Waste" carboy.[1]

  • Documentation: Record the estimated concentration of the benzoate ester on the waste log. This is vital for the incineration facility to manage thermal output.

Spill Response Procedures

In the event of a benchtop spill, immediate containment prevents laboratory contamination.

Spill Cleanup Workflow:

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE Up: Ensure gloves and eye protection are secure.[1][3]

  • Contain (Solid): Gently sweep powder into a dustpan using a brush.[1] Do not create dust clouds.[1]

  • Contain (Liquid): Cover with an inert absorbent (vermiculite or spill pads).[1]

  • Clean: Wipe the surface with a soap/water solution or isopropanol to remove oily ester residues.[1]

  • Dispose: Place all cleanup materials (pads, gloves, sweepings) into a separate solid waste bag labeled "Debris contaminated with Benzoate Ester."

Regulatory & Compliance Context (RCRA)

While Methyl 2-methoxy-4-propoxybenzoate is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists [3], it must be characterized based on its properties and the solvents used.[1]

  • Waste Code Assignment:

    • Pure Substance: Generally classified as non-regulated hazardous waste unless it exhibits toxicity via TCLP (unlikely for this ester).[1] However, industry best practice treats it as Class 9 (Miscellaneous) for transport to incineration.

    • In Solvents: The waste code is driven by the solvent (e.g., F003 for non-halogenated ignitable solvents like acetone/methanol; F002 for halogenated solvents like DCM) [4].

Final Disposition: The ultimate fate of this material must be thermal destruction (incineration) at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the breakdown of the benzene ring and prevents environmental persistence.

References
  • U.S. Environmental Protection Agency (EPA).[1][4] (2024).[1][5][6] Defining Hazardous Waste: Listed Wastes (F, K, P, and U Lists). Retrieved from [Link]

  • Daniels Training Services.[1] (2012).[1][4] The Hazardous Waste Determination for Spent Organic Solvents. Retrieved from [Link]

Personal protective equipment for handling methyl 2-methoxy-4-propoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides essential, immediate safety and logistical information for handling Methyl 2-methoxy-4-propoxybenzoate (CAS 174261-07-5) .

This document is structured for researchers requiring actionable, high-level technical guidance. It synthesizes available safety data with "Structure-Activity Relationship" (SAR) protocols to ensure protection in the absence of comprehensive toxicological datasets for this specific intermediate.[1]

Risk Assessment & Hazard Identification

Senior Scientist Note: Specific toxicological data (LD50, LC50) for Methyl 2-methoxy-4-propoxybenzoate is limited in public registries.[1] Therefore, we apply the Precautionary Principle . Based on structural analogs (e.g., Methyl 2-methoxybenzoate, Benzoic acid esters), this compound must be treated as a Class II Moderate Hazard .[1]

Predicted Hazard Profile (GHS Classification based on SAR)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[4]

  • Bioactivity Warning: As a benzoate ester derivative often used in pharmaceutical synthesis (e.g., potential enzyme inhibitors), assume inherent biological activity. Avoid all mucosal contact.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[1][6] Use this matrix to select equipment based on your specific operation.

Protection Zone Standard Operation (Weighing <1g, Closed Transfer)High-Risk Operation (Spill Cleanup, Synthesis >5g, Heating)Technical Rationale
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Splash GogglesStandard safety glasses fail to seal against vapors or fine particulates common with benzoate esters.[1]
Hand (Primary) Nitrile (min 0.11 mm thickness)High-Performance Nitrile (0.20 mm) or Laminate (Silver Shield)Benzoate esters can permeate thin latex rapidly.[1] Nitrile offers superior chemical resistance to organic esters.[1]
Hand (Secondary) None requiredDouble-gloving requiredProvides a "sacrificial layer" to allow safe removal upon contamination without exposing skin.[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Half-mask Respirator (P100/OV Cartridge)Use respirator if working outside a hood or if heating generates vapors.[1]
Body Lab Coat (Cotton/Poly blend), Closed-toe shoesTyvek® Lab Coat or Apron (Chemical Resistant)Cotton absorbs esters; Tyvek repels them.[1] Essential for larger volumes.[1]

Operational Protocol: Safe Handling Workflow

This protocol uses a "Zero-Contact" methodology to prevent sensitization.[1]

Phase 1: Preparation
  • Engineering Check: Verify Fume Hood certification is current. Ensure sash is at the safe working height.[1]

  • Barrier Setup: Place a disposable absorbent mat (bench protector) in the hood. This captures invisible micro-droplets or dust.[1]

  • Decontamination Solvent: Prepare a squirt bottle of Ethanol (70%) or Isopropanol and paper towels inside the hood before starting.

Phase 2: Handling (Weighing & Transfer)
  • For Solids: Use an anti-static weighing boat. Benzoate esters can be "sticky" or static-prone.[1] Do not use a spatula that has been used for other reagents without thorough cleaning.[1]

  • For Liquids/Oils: Use a positive-displacement pipette if viscous.[1]

  • Critical Step: If the compound is on the threads of the vial cap, wipe it immediately with a solvent-dampened Kimwipe.[1] Reason: Dried crusts on threads are the #1 cause of glove contamination during future use.

Phase 3: Decontamination & Doffing [1]
  • Wipe down all tools (spatulas, pipettes) inside the hood.

  • Place used wipes in a solid waste bag inside the hood.

  • Doffing Logic: Remove outer gloves (if double gloving) inside the hood. Remove inner gloves only after stepping away from the "Hot Zone."[1]

Emergency Response & Disposal

Spill Response Logic
  • Minor Spill (<5 mL/g):

    • Alert nearby personnel.[1]

    • Cover with absorbent pads or vermiculite.[1][6]

    • Clean surface with Ethanol.[1]

    • Dispose of all materials as hazardous waste.[1]

  • Major Spill (>50 mL/g) or Outside Hood:

    • Evacuate the immediate area.

    • Do not attempt cleanup without a respirator (Organic Vapor cartridge).[1][6]

    • Contact EHS immediately.[1]

Disposal Plan
  • Waste Stream: Organic Solvent Waste (Non-Halogenated) .[1]

  • Labeling: Clearly label as "Contains Methyl 2-methoxy-4-propoxybenzoate – Irritant."[1]

  • Prohibition: Do NOT dispose of down the drain. Esters can be toxic to aquatic life (aquatic toxicity is common in benzoate analogs).[1]

Visualizations

Figure 1: PPE & Safety Decision Logic

This diagram illustrates the decision-making process for selecting PPE based on the state of matter and operational scale.

SafetyLogic Start Start: Handling Methyl 2-methoxy-4-propoxybenzoate StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid RiskCheck Risk Assessment Solid->RiskCheck Liquid->RiskCheck LowRisk Standard Risk (<1g, Ambient Temp) RiskCheck->LowRisk Small Scale HighRisk High Risk (>1g, Heating, Aerosol) RiskCheck->HighRisk Large Scale / Heat PPE_Std PPE: Nitrile Gloves, Safety Goggles, Lab Coat, Fume Hood LowRisk->PPE_Std PPE_High PPE: Double Nitrile/Laminate, Face Shield + Goggles, Resp (P100/OV) if outside hood HighRisk->PPE_High

Caption: Decision logic for selecting appropriate PPE based on physical state and operational risk factors.

Figure 2: Exposure Response Workflow

Immediate actions to take in the event of accidental exposure.

ExposureResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush Eyewash (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Inhal->ActionInhal Report Report to EHS & Seek Medical Evaluation ActionSkin->Report ActionEye->Report ActionInhal->Report

Caption: Step-by-step response protocol for skin, eye, or inhalation exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-methoxy-4-propoxybenzoate (CAS 174261-07-5). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.